molecular formula C13H17NO5 B7906662 N-(4-methoxybenzyl)glutamic acid

N-(4-methoxybenzyl)glutamic acid

Cat. No.: B7906662
M. Wt: 267.28 g/mol
InChI Key: NBGRNGUNBUERFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzyl)glutamic acid is a synthetic derivative of the endogenous amino acid L-glutamic acid. This compound is of significant interest in medicinal and bioorganic chemistry research, particularly in the study of amino acid metabolism and its role in disease pathologies. Glutamic acid is a key metabolite and neurotransmitter involved in numerous cellular processes. It serves as a precursor to glutamine, a crucial fuel source for rapidly proliferating cells, and is integral to the tricarboxylic acid (TCA) cycle, supporting cellular bioenergetics . The 4-methoxybenzyl (PMB) group is a well-established protecting group in multi-step organic synthesis, widely used to protect carboxylic acid functionalities due to its stability under various reaction conditions and its selective removal under mild acidic conditions or through oxidative methods . The strategic incorporation of the PMB group onto the glutamic acid structure makes this compound a valuable intermediate or precursor for designing more complex molecules. Researchers are exploring such derivatives to develop compounds that can interfere with glutamine metabolism in cancer cells, a target of growing interest in oncology . Potential research applications include investigating its effects on glutaminase or glutamate dehydrogenase activity, exploring its uptake by amino acid transporters like SLC1A5, or using it as a building block for the synthesis of potential enzyme inhibitors or receptor modulators. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-19-10-4-2-9(3-5-10)8-14-11(13(17)18)6-7-12(15)16/h2-5,11,14H,6-8H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGRNGUNBUERFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profile of N-(4-methoxybenzyl)glutamic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of N-(4-methoxybenzyl)glutamic acid, a key derivative of glutamic acid often utilized in peptide synthesis and medicinal chemistry. By integrating theoretical principles with established experimental methodologies, this document serves as an essential resource for researchers, chemists, and formulation scientists. We will explore the molecular characteristics governing its solubility, detail robust protocols for experimental determination, and present a predictive solubility map across a range of common organic solvents.

Introduction: The Critical Role of Solubility

In the fields of chemical synthesis and pharmaceutical development, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of process efficiency and product efficacy. For N-(4-methoxybenzyl)glutamic acid, an N-protected amino acid, its solubility dictates the choice of reaction media, the feasibility of purification strategies such as crystallization, and the ability to formulate it for subsequent applications. The presence of the polar glutamic acid backbone combined with the more non-polar 4-methoxybenzyl (PMB) protecting group creates a molecule with amphiphilic character, leading to a complex and nuanced solubility profile that demands careful investigation.

The PMB group is a versatile protecting group for amines, prized for its stability under many conditions and its selective removal under oxidative or strongly acidic environments.[1][2] This makes N-(4-methoxybenzyl)glutamic acid a valuable building block. However, its successful application hinges on a thorough understanding of its interactions with various solvent systems. This guide aims to provide that understanding, bridging theoretical predictions with practical experimental guidance.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of N-(4-methoxybenzyl)glutamic acid is a direct consequence of its molecular architecture. The structure features several key functional groups that dictate its interaction with solvent molecules:

  • Two Carboxylic Acid Groups: These are polar, hydrophilic moieties capable of acting as strong hydrogen bond donors and acceptors.

  • A Secondary Amine: This group also participates in hydrogen bonding.

  • A p-Methoxybenzyl Group: This aromatic, ether-containing group introduces a significant non-polar, hydrophobic character to the molecule.

This duality means that no single solvent parameter, such as polarity, can fully predict its solubility. Instead, a combination of forces, including dispersion, dipolar interactions, and hydrogen bonding, will govern its dissolution.

Caption: Molecular structure of N-(4-methoxybenzyl)glutamic acid.

Theoretical Frameworks for Solubility Prediction

While experimental measurement is the definitive standard, theoretical models provide invaluable predictive power, enabling rapid solvent screening and deepening our mechanistic understanding.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantitatively expressed by Hansen Solubility Parameters.[3][4] HSP dissects the total cohesive energy density of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

Each molecule (solute or solvent) can be described by a point in 3D "Hansen space" (δd, δp, δh). The principle posits that substances with smaller distances between them in this space are more likely to be miscible.[5] For N-(4-methoxybenzyl)glutamic acid, its structure suggests it will have significant values for all three parameters, indicating that its ideal solvents will likely also possess a balanced combination of dispersion, polar, and hydrogen-bonding characteristics.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

For a more rigorous, first-principles prediction, computational models like COSMO-RS are employed.[6] This method uses quantum chemical calculations to determine the surface polarity of a molecule and then applies statistical thermodynamics to predict its behavior in a liquid phase.[7][8] COSMO-RS can calculate thermodynamic properties like activity coefficients and, ultimately, solubility, without relying on experimental data for the solute itself.[9][10] This makes it a powerful tool for in silico screening of solvents for novel compounds.

Experimental Protocol for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a crystalline compound is the Saturation Shake-Flask Method .[11][12] This method is reliable and directly measures the thermodynamic solubility, provided that the system has reached equilibrium.

Detailed Workflow: Equilibrium Shake-Flask Method
  • Preparation: Add an excess amount of solid N-(4-methoxybenzyl)glutamic acid to a known volume of the selected organic solvent in a sealed vial. Ensuring a visible excess of solid is crucial to guarantee that saturation is achieved.[11]

  • Equilibration: Agitate the vials at a constant, controlled temperature for a predetermined period (e.g., 24-48 hours). The time required to reach equilibrium should be established experimentally and is critical for accuracy. Insufficient equilibration time is a common source of error.

  • Phase Separation: Cease agitation and allow the suspension to settle. Subsequently, separate the saturated supernatant from the excess solid. This is a critical step; filtration through a sub-micron filter (e.g., 0.22 µm PTFE) is highly recommended to prevent undissolved solid particles from contaminating the sample.

  • Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved solute using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method due to its specificity and sensitivity.[13]

  • Calculation: Using the measured concentration and the dilution factor, calculate the solubility of the compound in the solvent, typically expressed in units of mg/mL, g/L, or mol/L.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Result A Add excess solid solute to known volume of solvent B Agitate at constant T (e.g., 24-48h) A->B C Allow solid to settle B->C D Filter supernatant (e.g., 0.22 µm filter) C->D Critical Step E Dilute known volume of filtrate D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate Solubility (mg/mL or mol/L) F->G

Caption: Experimental workflow for the Shake-Flask solubility method.

Predictive Solubility Profile in Common Organic Solvents

Disclaimer: The following table is a predictive guide based on chemical principles. Experimental verification is essential for any practical application.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to High The hydroxyl groups can hydrogen bond with the carboxylic acids and amine of the solute. L-glutamic acid itself shows some solubility in alcohols.[15][16]
Polar Aprotic DMSO, DMFHigh These are strong, highly polar solvents capable of disrupting the solute's crystal lattice and solvating both the polar and non-polar moieties.
Acetonitrile (ACN)Low to Moderate While polar, ACN is a weaker hydrogen bond acceptor than DMSO or DMF. Studies on similar compounds like Fmoc-l-glutamic acid show solubility in ACN.[14]
Ethers Tetrahydrofuran (THF)Low to Moderate THF has moderate polarity and can act as a hydrogen bond acceptor. The PMB group will enhance solubility compared to unprotected glutamic acid.
Diethyl EtherLow Lower polarity and weaker solvating power compared to THF.
Esters Ethyl AcetateLow to Moderate Offers a balance of polarity and hydrogen bond accepting capability. Often a good solvent for compounds with intermediate polarity.
Ketones AcetoneModerate A polar aprotic solvent that showed some ability to dissolve unprotected L-glutamic acid.[15] The PMB group should further improve solubility.
Halogenated Dichloromethane (DCM)Low to Moderate Effective at dissolving the non-polar PMB portion, but less effective at solvating the highly polar amino acid backbone. Often used in synthesis involving PMB groups.[17]
Non-Polar Toluene, HexaneVery Low / Insoluble These solvents lack the polarity and hydrogen bonding ability required to effectively solvate the polar functional groups of the glutamic acid portion. Unprotected glutamic acid is insoluble in toluene.

Conclusion and Strategic Recommendations

The solubility of N-(4-methoxybenzyl)glutamic acid is governed by its amphiphilic nature, possessing both highly polar, hydrogen-bonding functional groups and a non-polar aromatic moiety. This dual character results in a nuanced solubility profile.

Key Predictions:

  • High Solubility is anticipated in strong polar aprotic solvents like DMSO and DMF.

  • Moderate to High Solubility is expected in polar protic solvents such as methanol and ethanol.

  • Low to Moderate Solubility is likely in solvents of intermediate polarity like acetone, ethyl acetate, and THF.

  • Very Low Solubility is predicted in non-polar hydrocarbon solvents like hexane and toluene.

For practical applications, this predictive map suggests that for synthesis , a solvent like THF or acetonitrile might be suitable, whereas for purification by crystallization , a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) would likely be required to achieve the desired solubility curve as a function of temperature. For formulation and analysis , solvents like methanol or DMSO are strong candidates for creating stock solutions. Ultimately, this guide provides the theoretical foundation and experimental framework necessary for any scientist to confidently determine and leverage the solubility properties of this important compound.

References

  • Prediction of Solubility with COSMO-RS. Zenodo. Available at: [Link].

  • COSMO-RS: predict solubilities & fluid thermodynamics. SCM. Available at: [Link].

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Bentham Science. Available at: [Link].

  • COSMO-RS-based Screening of Organic Solvents for Efficient Extraction of Rubber Seed Oil. Chemical Engineering Transactions. Available at: [Link].

  • Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link].

  • solubility experimental methods.pptx. Available at: [Link].

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link].

  • Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Biblioteca Digital do IPB. Available at: [Link].

  • Solubility of Fmoc-l-glutamic Acid in 14 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances. Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link].

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link].

  • N-((4-Methoxyphenyl)sulfonyl)-L-glutamic acid. PubChem - NIH. Available at: [Link].

  • Temperature Dependent Solubility of α-Form l-Glutamic Acid in Selected Organic Solvents: Measurements and Thermodynamic Modeling. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link].

  • A unified ML framework for solubility prediction across organic solvents. RSC Publishing. Available at: [Link].

  • THE SOLUBILITY OF GLUTAMIC ACID IN WATER AND CERTAIN ORGANIC SOLVENTS. Semantic Scholar. Available at: [Link].

  • Temperature Dependent Solubility of alpha-Form L-Glutamic Acid in Selected Organic Solvents: Measurements and Thermodynamic Modeling. ResearchGate. Available at: [Link].

  • Hansen solubility parameter. Wikipedia. Available at: [Link].

  • Hansen Solubility Parameters. Available at: [Link].

  • Glutamic acid. Sciencemadness Wiki. Available at: [Link].

  • Hansen solubility parameters (HSP). ResearchGate. Available at: [Link].

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. MDPI. Available at: [Link].

  • HSP Basics. Practical Solubility Science - Prof Steven Abbott. Available at: [Link].

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Available at: [Link].

  • Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journals. Available at: [Link].

  • The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific Theses and Dissertations. Available at: [Link].

  • p-methoxybenzyl (pmb) Definition. Fiveable. Available at: [Link].

  • p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES. Available at: [Link].

  • Method for preparing n-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid. Google Patents.
  • p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. Available at: [Link].

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Available at: [Link].

  • Solubility of Fmoc- l -glutamic Acid in 14 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances. ResearchGate. Available at: [Link].

  • Preparation method of N (4-aminobenzoyl)-L-glutamic acid. Eureka | Patsnap. Available at: [Link].

  • p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Kiessling Lab. Available at: [Link].

  • N-benzyl-4-methoxybenzamide Properties. EPA. Available at: [Link].

  • Chemical Properties of N-(4-methoxybenzyl)formamide (CAS 17061-63-1). Cheméo. Available at: [Link].

Sources

An In-depth Technical Guide to the N-Alkylation of Glutamic Acid with 4-Methoxybenzyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic N-alkylation of amino acids is a cornerstone of modern medicinal chemistry and peptide science, offering a reliable method to enhance the pharmacokinetic properties of therapeutic peptides, such as increased metabolic stability and cell permeability.[1] This guide provides a comprehensive technical overview of the N-alkylation of glutamic acid using the 4-methoxybenzyl (PMB) group. We will explore the underlying chemical principles, from the selection of orthogonal protecting groups to the nuances of the alkylation reaction and subsequent deprotection. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and a detailed, self-validating experimental protocol for the synthesis of N-(4-methoxybenzyl)-L-glutamic acid derivatives.

Introduction: The Rationale for N-Alkylation

N-alkylated amino acids are critical building blocks in the design of peptidomimetics and other pharmaceutically active compounds.[2][3][4][5] The substitution of the N-H proton with an alkyl group, such as a 4-methoxybenzyl group, imparts several desirable characteristics:

  • Enhanced Proteolytic Resistance: The absence of the amide N-H bond sterically hinders recognition and cleavage by proteases, increasing the in-vivo half-life of peptide-based drugs.[1]

  • Improved Membrane Permeability: N-alkylation increases the lipophilicity of the amino acid residue, which can improve its ability to cross cell membranes and enhance bioavailability.[1]

  • Conformational Control: The introduction of an N-alkyl group restricts the conformational freedom of the peptide backbone, which can be used to lock the molecule into a bioactive conformation or to probe structure-activity relationships (SAR).

Glutamic acid, with its acidic side chain, is a particularly interesting target for such modifications, allowing for the development of novel glutamate receptor modulators and other targeted therapeutics.

The 4-Methoxybenzyl (PMB) Group: A Strategic Choice

The selection of a suitable group for N-alkylation is governed by its stability to various reaction conditions and the ease and selectivity of its eventual removal. The 4-methoxybenzyl (PMB) group is an excellent choice for the N-alkylation of amino acids for several key reasons. While often used as a protecting group for hydroxyls and amines, its introduction via an alkyl halide constitutes an alkylation reaction.[6][7]

  • Orthogonality: The PMB group is stable under a wide range of conditions, including the basic conditions often used for Fmoc deprotection and the mildly acidic conditions for Boc removal, making it compatible with standard peptide synthesis strategies.[8][9][10][11][12]

  • Mild Cleavage Conditions: The true power of the PMB group lies in its selective removal. The electron-donating methoxy group destabilizes the benzylic cation, allowing for cleavage under specific conditions that do not affect other common protecting groups like standard benzyl (Bn) or tert-butyl (tBu) groups.[13] Deprotection is typically achieved through:

    • Oxidative Cleavage: Using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[7]

    • Strong Acidolysis: Using strong acids such as trifluoroacetic acid (TFA), often at elevated temperatures.[6][14]

This dual nature—serving as a stable N-alkyl substituent that can be selectively removed—makes the PMB group a versatile tool in complex organic synthesis.

Core Synthesis Workflow: A Visual Guide

The successful N-alkylation of glutamic acid requires a multi-step approach to ensure chemoselectivity and preserve stereochemical integrity. The overall workflow is depicted below.

G cluster_0 start L-Glutamic Acid ester Protection of Carboxyl Groups (e.g., Dimethyl Ester Formation) start->ester SOCl₂ / MeOH alkyl Selective N-Alkylation (PMB-Cl, Base) ester->alkyl PMB-Cl, DIEA, DMF purify Work-up & Purification (Extraction, Chromatography) alkyl->purify EtOAc / H₂O product N-(4-Methoxybenzyl)-L-Glutamic Acid Dimethyl Ester purify->product Silica Gel deprotect Optional Deprotection (Ester Hydrolysis and/or N-PMB Cleavage) product->deprotect 1. LiOH 2. TFA or DDQ final_product Final Target Compound deprotect->final_product G cluster_reaction N-Alkylation Mechanism Glu(OMe)₂ Glutamic Acid Dimethyl Ester (Nucleophile) Product N-PMB-Glu(OMe)₂ Glu(OMe)₂->Product Sₙ2 Attack PMBCl 4-Methoxybenzyl Chloride (Electrophile) Chloride Cl⁻ PMBCl->Chloride Leaving Group Base Base (e.g., DIEA) ProtonatedBase Protonated Base Base->ProtonatedBase Deprotonation

Caption: Simplified mechanism of the SN2 N-alkylation reaction.

Methodology:

  • Setup: Dissolve L-glutamic acid dimethyl ester hydrochloride (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) in a flame-dried flask under a nitrogen atmosphere.

  • Base Addition: Cool the solution to 0 °C and add N,N-Diisopropylethylamine (DIEA, 2.2 eq.) dropwise. Stir for 15 minutes.

    • Trustworthiness: Using a mild, non-nucleophilic base like DIEA is crucial to prevent racemization of the sensitive α-carbon and to avoid competing side reactions. [15]3. Alkylation: Add 4-methoxybenzyl chloride (PMB-Cl, 1.1 eq.) to the reaction mixture.

    • Expert Insight: Using a slight excess of the alkylating agent ensures complete conversion of the starting material. A large excess should be avoided to minimize the risk of di-alkylation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC (UV light and/or iodine stain).

  • Quenching & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-PMB-glutamic acid dimethyl ester. [16]

Data Summary & Expected Outcomes

The following table summarizes typical reaction parameters for the N-alkylation step. Yields are highly dependent on the purity of starting materials and the efficiency of purification.

ParameterRecommended ValueRationale
Glutamic Ester 1.0 eq.Limiting Reagent
4-Methoxybenzyl Chloride 1.05 - 1.2 eq.Drives reaction to completion, minimizes di-alkylation.
Base (DIEA) 2.1 - 2.5 eq.Neutralizes HCl salt and the proton generated in the reaction.
Solvent Anhydrous DMF / CH₃CNPolar aprotic solvent, solubilizes reagents.
Temperature 0 °C to Room Temp.Minimizes risk of racemization and side reactions. [17]
Reaction Time 12 - 24 hoursTypical for SN2 reactions with moderate nucleophiles.
Typical Yield 70 - 90%Expected range after chromatographic purification.

Key Challenges and Field-Proven Solutions

  • Over-alkylation: The formation of the di-alkylated product, N,N-bis(4-methoxybenzyl)glutamic acid, is a potential side reaction.

    • Solution: Carefully control the stoichiometry by using only a slight excess (≤ 1.2 eq.) of PMB-Cl. Adding the alkylating agent slowly at a low temperature can also favor mono-alkylation. [2]* Racemization: The α-proton is acidic and can be epimerized under harsh basic conditions.

    • Solution: Employ mild, non-nucleophilic hindered bases like DIEA. Avoid strong bases such as NaOH or metal alkoxides. Keep reaction temperatures low. [15]* Purification: The polarity of the product can be similar to that of the starting material or by-products.

    • Solution: Effective purification relies on careful flash column chromatography. A shallow gradient of a hexane/ethyl acetate solvent system is typically effective.

Conclusion

The N-alkylation of glutamic acid with a 4-methoxybenzyl group is a robust and strategic modification that enhances the drug-like properties of peptide-based molecules. The success of the synthesis hinges on a logical, multi-step approach that begins with the crucial protection of the carboxyl groups to direct the reactivity towards the target nitrogen atom. By carefully controlling stoichiometry and employing mild reaction conditions, researchers can effectively synthesize N-PMB-glutamic acid derivatives in high yield and purity while preserving the critical stereochemistry of the α-carbon. This guide provides the fundamental knowledge and a practical framework for scientists to confidently implement this valuable transformation in their research and development programs.

References

  • ResearchGate. (n.d.). Proposed mechanism for the decarboxylative N‐alkylation of α‐amino... Retrieved from [Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12). Available at: [Link]

  • Senthamarai, T., Murugesan, K., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 11(14). Available at: [Link]

  • ResearchGate. (n.d.). Challenges and development of enantioconvergent N-alkylation of... Retrieved from [Link]

  • Nishi, T., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]

  • University of Groningen. (n.d.). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]

  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • University of Groningen. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]

  • Johnston, J. N., et al. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. NIH Public Access. Available at: [Link]

  • Holzer Group. (n.d.). 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. Retrieved from [Link]

  • Semantic Scholar. (n.d.). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Retrieved from [Link]

  • PubMed. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-((4-Methoxyphenyl)sulfonyl)-L-glutamic acid. PubChem Compound Database. Retrieved from [Link]

  • ePrints Soton. (n.d.). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Retrieved from [Link]

  • SpectraBase. (n.d.). L-Glutamic acid, N-[4-[[[4-methoxy-2-(methylamino)-6-pteridinyl]methyl]amino]benzoyl]- , dimethyl ester. Retrieved from [Link]

  • Beilstein Journals. (2019). Synthesis of nonracemic hydroxyglutamic acids. Retrieved from [Link]

  • Albericio, F., et al. (2002). Amino Acid-Protecting Groups. Chemical Reviews, 102(1). Available at: [Link]

  • ResearchGate. (2009). Transformation of Glutamic Acid into (S)-Benzyl 2-(dibenzylamino)- 6-(dimethoxyphosphoryl)-5-oxohexanoate for a Convenient Access to 5-Substituted Prolines. Retrieved from [Link]

  • Kumar, R., et al. (2014). Production and purification of glutamic acid: A critical review towards process intensification. Journal of Chemical Technology & Biotechnology. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • K. C. Nicolaou Research Group. (n.d.). Protecting Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid.
  • Google Patents. (n.d.). US6881861B2 - Method of purifying glutamic acid by transition recrystallization.
  • ResearchGate. (n.d.). (PDF) Synthesis of N -(4-propargylaminobenzoyl)-L-glutamates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and characterizations of poly (γ-benzyl-L-glutamate) (PBG). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Aminobenzoyl)-L-glutamic acid. PubChem Compound Database. Retrieved from [Link]

  • UU Research Portal. (n.d.). SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. Retrieved from [Link]

Sources

Applications of N-(4-methoxybenzyl)glutamic acid in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-methoxybenzyl)glutamic acid (N-PMB-Glu) represents a specialized class of N-alkylated amino acid building blocks used to engineer peptidomimetics with enhanced pharmacological properties. Unlike standard amino acids, the N-PMB modification introduces significant steric bulk and lipophilicity to the peptide backbone. This modification serves two distinct roles in drug development: (1) as a permanent structural motif to improve membrane permeability and metabolic stability (peptidomimetic), and (2) as a transient backbone protecting group to disrupt aggregation during the synthesis of "difficult" sequences (though less labile than the related Hmb group).

This guide details the synthesis, solid-phase incorporation, and functional applications of N-PMB-Glu, providing researchers with the protocols necessary to utilize this moiety in high-value therapeutic discovery.

Part 1: Chemical Rationale & Structural Properties[1]

The Peptidomimetic Advantage

The incorporation of N-PMB-Glu into a peptide sequence fundamentally alters the physicochemical landscape of the molecule.

  • Proteolytic Stability: The bulky N-benzyl group sterically hinders access to the scissile amide bond, protecting the peptide from enzymatic degradation by proteases (e.g., chymotrypsin, pepsin).

  • Conformational Constraint: N-alkylation reduces the rotational freedom of the backbone (

    
     angles) and eliminates the amide proton as a hydrogen bond donor. This disruption often destabilizes 
    
    
    
    -helices and
    
    
    -sheets, promoting extended or turn conformations that can mimic bioactive loops.
  • Lipophilicity & Permeability: The hydrophobic PMB group significantly increases the logP of the peptide, facilitating passive transport across cell membranes—a critical hurdle in peptide drug delivery.

N-PMB vs. N-Hmb

It is critical to distinguish N-PMB from the structurally related N-(2-hydroxy-4-methoxybenzyl) (N-Hmb) group.

  • N-Hmb: Contains a 2-hydroxyl group that facilitates acid-labile cleavage via an internal acyl transfer mechanism. Used primarily for reversible backbone protection.

  • N-PMB: Lacks the 2-hydroxyl group. It is far more stable to acid and is often used as a permanent modification in peptidomimetics. If removal is required, it necessitates harsh oxidative conditions (e.g., Cerium Ammonium Nitrate) or strong acid (TFMSA), making it orthogonal to standard Fmoc/tBu SPPS conditions.

Part 2: Synthesis of the Building Block

The most robust route to N-PMB-Glu is Reductive Amination . This method avoids the over-alkylation often seen with direct alkylation using benzyl halides.

Protocol: Reductive Amination of Glutamic Acid

Reagents: L-Glutamic acid dimethyl ester (or t-butyl ester), p-Anisaldehyde, Sodium Cyanoborohydride (


), Acetic Acid (

), Methanol (

).
  • Imine Formation:

    • Dissolve H-Glu(OtBu)-OtBu (1.0 eq) and p-anisaldehyde (1.1 eq) in anhydrous MeOH.

    • Add catalytic AcOH (1%) to adjust pH to ~5–6.

    • Stir at room temperature for 2 hours. Monitor imine formation by TLC.

  • Reduction:

    • Cool the solution to 0°C.

    • Add

      
       (1.5 eq) portion-wise over 30 minutes.
      
    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Quench with water.[1] Evaporate MeOH.

    • Extract with Ethyl Acetate (EtOAc).[2] Wash organic layer with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc).

    • Yield expectation: 70–85%.

Visualization: Synthesis Pathway

SynthesisPath Glu H-Glu(OtBu)-OtBu Imine Schiff Base Intermediate Glu->Imine MeOH, AcOH Imine Formation Ald p-Anisaldehyde Ald->Imine Product N-PMB-Glu(OtBu)-OtBu Imine->Product NaCNBH3 Reductive Amination

Figure 1: Reductive amination pathway for generating the N-PMB-Glu building block.

Part 3: Application in Solid Phase Peptide Synthesis (SPPS)

Incorporating N-PMB-Glu into a peptide chain requires modified SPPS protocols due to the steric hindrance of the secondary amine.

Coupling N-PMB-Glu to the Resin

Since the incoming N-PMB-Glu is a secondary amine (if N-terminal) or a bulky acid (if coupling to resin), standard HBTU/DIC methods often fail.

Recommended Coupling System:

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.[3]

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIPEA (Diisopropylethylamine).

  • Conditions: Double coupling (2 x 2 hours) is mandatory.

Elongation: Coupling onto N-PMB-Glu

This is the most critical step. The N-PMB group creates massive steric hindrance for the next amino acid.

  • Activation: Use highly reactive acyl halides or symmetric anhydrides if HATU fails.

  • Protocol:

    • Generate the symmetric anhydride of the next Fmoc-Amino Acid (using DIC/DCM).

    • Add to the resin containing the N-terminal N-PMB-Glu.

    • Allow to react for 4–6 hours or overnight.

    • Note: The coupling efficiency will be low. Capping with acetic anhydride after coupling is essential to terminate unreacted chains.

Cleavage & Deprotection
  • Peptidomimetic (Permanent PMB): Use standard TFA/TIS/Water (95:2.5:2.5) cocktail. The N-PMB group is stable to TFA at room temperature for short durations (1–2h).

  • Backbone Protection (Transient PMB): If removal is desired, oxidative cleavage is required after peptide synthesis but usually before side-chain deprotection if possible, or in solution phase.

    • Reagent: Cerium Ammonium Nitrate (CAN) in Acetonitrile/Water (1:1).

    • Warning: CAN oxidizes Methionine and Tryptophan. This method is incompatible with peptides containing these residues unless they are protected.

Visualization: SPPS Workflow

SPPS_Workflow cluster_difficult Critical Step Resin Peptide-Resin Couple Coupling N-PMB-Glu (HATU/HOAt, 2x 2h) Resin->Couple Deprotect Fmoc Deprotection (20% Piperidine) Couple->Deprotect NextAA Coupling Next AA (Symmetric Anhydride/HATU) Deprotect->NextAA Steric Hinderance High Cleavage TFA Cleavage NextAA->Cleavage Permanent Modification

Figure 2: SPPS workflow highlighting the critical bottleneck at the post-N-PMB coupling step.

Part 4: Comparative Data & Protocols

Table 1: Coupling Reagent Efficiency for N-Alkylated Residues
ReagentActivation TypeEfficiency (N-Me/N-PMB)Racemization RiskNotes
HBTU/HOBt Benzotriazole esterLowLowStandard reagent; often fails for N-alkyl coupling.
HATU/HOAt Aza-benzotriazole esterHigh LowGold standard for hindered couplings.
PyBrOP Phosphonium saltHighModerateExcellent for N-methylated amino acids; requires base control.
BTC (Triphosgene) Acid ChlorideVery HighHighUse only if HATU fails; strictly anhydrous conditions.
Protocol: Oxidative Removal of PMB (If used as Protecting Group)

Note: Only applicable if the peptide lacks Met/Trp/Cys.

  • Dissolve the protected peptide in

    
     (4:1).
    
  • Add Cerium Ammonium Nitrate (CAN) (3–4 eq).

  • Stir at room temperature for 30–60 minutes.

  • Monitor by HPLC (shift in retention time due to loss of lipophilic PMB).

  • Quench with ascorbic acid (to reduce excess Ce4+) and purify by prep-HPLC.

Part 5: References

  • Synthesis of N-alkyl amino acids: Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids.[4] Chemical Reviews, 104(11), 5823-5846.

  • Backbone Protection Strategies (Hmb vs PMB): Offer, J., Quibell, M., & Johnson, T. (1996). On the mechanism of the acidolytic cleavage of the N-(2-hydroxy-4-methoxybenzyl) protecting group. Journal of the Chemical Society, Perkin Transactions 1, (2), 175-182.

  • Peptidomimetics and N-alkylation: Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342.

  • SPPS of Hindered Amines: Teixidó, M., et al. (2005). Solid-phase synthesis of N-alkyl amino acids. Journal of Peptide Science, 11(2), 85-102.

Sources

Methodological & Application

Synthesis of N-(4-methoxybenzyl)glutamic acid from L-glutamic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of N-(4-methoxybenzyl)glutamic acid from L-glutamic acid. The featured methodology is a one-pot reductive amination, a robust and efficient method for the N-alkylation of amino acids. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure accompanied by explanations of the chemical principles and critical parameters.

Introduction

N-substituted amino acids are pivotal building blocks in medicinal chemistry and peptide science. The incorporation of a 4-methoxybenzyl (PMB) group onto the nitrogen atom of glutamic acid can impart unique properties to the resulting molecule, influencing its biological activity, pharmacokinetic profile, and utility as a synthetic intermediate. The PMB group can serve as a protective group or as a key pharmacophoric element. This application note details a reliable and scalable protocol for the synthesis of N-(4-methoxybenzyl)glutamic acid, leveraging the principles of reductive amination.

Reaction Principle: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1][2][3] The reaction proceeds in two key stages within a single reaction vessel:

  • Imine Formation: L-glutamic acid, a primary amine, reacts with the carbonyl group of 4-methoxybenzaldehyde (p-anisaldehyde) to form a Schiff base, an intermediate containing a carbon-nitrogen double bond (imine). This reaction is typically catalyzed by a weak acid.

  • Reduction: The in situ generated imine is then selectively reduced to a secondary amine by a mild reducing agent. Sodium borohydride (NaBH₄) is an effective and economical choice for this transformation.[3]

The overall transformation is a highly efficient one-pot synthesis that avoids the isolation of the intermediate imine.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification L-Glutamic_Acid L-Glutamic Acid Mixing Mix in Ethanol L-Glutamic_Acid->Mixing p-Anisaldehyde 4-Methoxybenzaldehyde (p-Anisaldehyde) p-Anisaldehyde->Mixing Imine_Formation Imine Formation (Schiff Base) Mixing->Imine_Formation Stir Reduction Reduction with Sodium Borohydride (NaBH4) Imine_Formation->Reduction In situ Quenching Quench with Acid Reduction->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product N-(4-methoxybenzyl)glutamic acid Purification->Final_Product

Caption: One-pot synthesis of N-(4-methoxybenzyl)glutamic acid via reductive amination.

Quantitative Data Summary

Reagent/ParameterMolar Ratio (to L-Glutamic Acid)Quantity (for 10 mmol scale)Notes
L-Glutamic Acid1.01.47 gStarting material.
4-Methoxybenzaldehyde1.11.50 g (1.29 mL)Slight excess to drive imine formation.
Sodium Borohydride2.00.76 gAdded portion-wise to control reaction.
Ethanol (Solvent)-50 mLAnhydrous ethanol is recommended.
Reaction Time-4-6 hoursMonitored by Thin Layer Chromatography (TLC).
Reaction Temperature-Room Temperature
Expected Yield-70-85%

Detailed Experimental Protocol

Materials:

  • L-Glutamic Acid

  • 4-Methoxybenzaldehyde (p-anisaldehyde)

  • Sodium Borohydride (NaBH₄)

  • Anhydrous Ethanol

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend L-glutamic acid (1.47 g, 10 mmol) in anhydrous ethanol (50 mL).

  • Addition of Aldehyde: To the suspension, add 4-methoxybenzaldehyde (1.50 g, 11 mmol). Stir the mixture at room temperature. The initial suspension may become a clear solution as the imine forms.

  • Reduction: Cool the reaction mixture in an ice bath. Carefully add sodium borohydride (0.76 g, 20 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (a suitable eluent system would be a mixture of dichloromethane and methanol).

  • Work-up:

    • Quench the reaction by slowly adding 1 M hydrochloric acid until the pH is acidic (pH ~2). This will neutralize any unreacted sodium borohydride and precipitate the product.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL) to remove any unreacted aldehyde and other organic impurities.

    • The product may remain in the aqueous layer or precipitate out. If a precipitate forms, it can be collected by filtration. If it remains in the aqueous solution, the pH can be adjusted to the isoelectric point of the product (around pH 4-5) to induce precipitation.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

    • Alternatively, for higher purity, ion-exchange chromatography can be employed.

Characterization Data (Expected)

  • ¹H NMR (400 MHz, D₂O): δ 7.30 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 4.15 (s, 2H, -CH₂-Ar), 3.80 (s, 3H, -OCH₃), 3.60 (t, J = 6.0 Hz, 1H, α-CH), 2.40 (t, J = 7.2 Hz, 2H, γ-CH₂), 2.10-1.90 (m, 2H, β-CH₂).

  • ¹³C NMR (100 MHz, D₂O): δ 178.0 (γ-COOH), 174.0 (α-COOH), 159.0 (Ar-C-OCH₃), 131.0 (Ar-CH), 129.0 (Ar-C), 114.0 (Ar-CH), 59.0 (α-CH), 55.0 (-OCH₃), 50.0 (-CH₂-Ar), 30.0 (γ-CH₂), 26.0 (β-CH₂).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₇NO₅ [M+H]⁺: 268.11; found: 268.11.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of starting materials after the recommended reaction time, the reaction can be stirred for a longer period. Ensure the sodium borohydride used is fresh and has been stored properly.

  • Purification Challenges: Due to the zwitterionic nature of the product, it may have limited solubility in common organic solvents. Adjusting the pH of the aqueous solution during work-up is crucial for efficient isolation. Ion-exchange chromatography is a highly effective method for purifying amino acids and their derivatives.

  • Stereochemistry: The reaction is performed on L-glutamic acid, and the stereocenter at the α-carbon is generally retained under these mild reductive amination conditions.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(4-methoxybenzyl)glutamic acid. The one-pot reductive amination method is efficient, scalable, and utilizes readily available reagents. The provided information on the reaction mechanism, experimental procedure, and expected characterization data will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

  • Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. J. Chem. Educ.2006, 83 (6), 929. DOI: 10.1021/ed083p929.
  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61 (11), 3849–3862. DOI: 10.1021/jo960057x.
  • "Reductive Amination." Organic Chemistry Portal. [Link] (accessed Feb 15, 2026).

  • "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal. [Link] (accessed Feb 15, 2026).

  • "Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot." Sciforum. [Link] (accessed Feb 15, 2026).

  • "Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin." Redalyc. [Link] (accessed Feb 15, 2026).

  • "Synthesis of N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one." MDPI. [Link] (accessed Feb 15, 2026).

  • "Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using LC/MS/MS." Agilent. [Link] (accessed Feb 15, 2026).

  • "Fragmentation pathway for glutamine identification." OSU Chemistry. [Link] (accessed Feb 15, 2026).

  • "THE 15N LABELLED L-GLUTAMIC ACID: EXPERIMENTAL AND COMPUTATIONAL NMR STUDIES." Revue Roumaine de Chimie. [Link] (accessed Feb 15, 2026).

  • "Basic 1H- and 13C-NMR Spectroscopy." ScienceDirect. [Link] (accessed Feb 15, 2026).

  • "How to Read and Interpret 1H-NMR and 13C-NMR Spectrums." ResearchGate. [Link] (accessed Feb 15, 2026).

Sources

Application Note: Preparation of Diethyl N-(4-methoxybenzyl)glutamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The synthesis of diethyl N-(4-methoxybenzyl)glutamate represents a critical entry point for introducing the 4-methoxybenzyl (PMB) group onto the glutamic acid backbone. The PMB group serves two primary roles in medicinal chemistry:

  • Backbone Protection: It masks the nucleophilic amine, preventing side reactions during subsequent acylations or couplings.

  • Solubility Enhancement: The lipophilic benzyl ether moiety improves the solubility of polar amino acid intermediates in organic solvents (DCM, THF).

This protocol utilizes Sodium Triacetoxyborohydride (STAB) rather than the traditional Sodium Cyanoborohydride (NaBH₃CN). STAB is preferred for its superior safety profile (non-toxic byproduct), better functional group tolerance, and ability to be used without strict pH monitoring in 1,2-dichloroethane (DCE) or dichloromethane (DCM).

Retrosynthetic Logic & Pathway

The synthesis relies on the formation of an iminium ion intermediate followed by an irreversible hydride reduction.

ReactionScheme Glu L-Glutamic Acid Diethyl Ester HCl Imine Imine / Iminium Intermediate Glu->Imine + Aldehyde Ald p-Anisaldehyde (4-Methoxybenzaldehyde) Ald->Imine Base TEA (1.0 eq) (Neutralization) Base->Glu Prod Diethyl N-(4-methoxybenzyl) glutamate Imine->Prod Reduction (STAB/AcOH) STAB NaBH(OAc)3 (Hydride Source) STAB->Prod AcOH AcOH (Catalyst) AcOH->Imine

Figure 1: Reaction pathway showing the neutralization, imine formation, and reduction steps.[1]

Materials & Safety Profile

Reagent Table
ReagentMW ( g/mol )Equiv.RoleSafety Note
L-Glu diethyl ester HCl 239.701.0SubstrateHygroscopic; store in desiccator.
p-Anisaldehyde 136.151.1ElectrophileAir sensitive; use fresh bottle.
Triethylamine (TEA) 101.191.0BaseNeutralizes HCl salt.
NaBH(OAc)₃ (STAB) 211.941.4ReductantMoisture sensitive; evolves H₂ gas.
Acetic Acid (AcOH) 60.051.0CatalystActivates imine formation.
1,2-Dichloroethane (DCE) 98.96SolventSolventCarcinogen ; use Fume Hood.

Critical Safety Warning: 1,2-Dichloroethane (DCE) is a suspected carcinogen. Dichloromethane (DCM) may be substituted if DCE is unavailable, though reaction times may increase slightly due to lower boiling point/solubility parameters.

Detailed Experimental Protocol

Step 1: Neutralization & Imine Formation
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add L-Glutamic acid diethyl ester hydrochloride (10.0 mmol, 2.40 g) and anhydrous DCE (40 mL).

  • Neutralization: Add Triethylamine (10.0 mmol, 1.4 mL) dropwise. Stir for 10 minutes at Room Temperature (RT). The solution may become cloudy as Et₃N·HCl precipitates; this is normal.

  • Addition: Add p-Anisaldehyde (11.0 mmol, 1.34 mL) followed by Acetic Acid (10.0 mmol, 0.6 mL).

  • Equilibration: Stir the mixture for 30–60 minutes at RT.

    • Why? This allows the "hemiaminal" to dehydrate into the imine. Adding the reducing agent too early can lead to direct reduction of the aldehyde to the alcohol (p-methoxybenzyl alcohol), a difficult-to-remove impurity.

Step 2: Selective Reduction
  • Cooling: Cool the reaction mixture to 0°C (ice bath).

  • Hydride Addition: Add Sodium Triacetoxyborohydride (STAB) (14.0 mmol, 2.97 g) in 3 portions over 15 minutes.

    • Observation: Mild effervescence (H₂ evolution) will occur.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours (overnight).

  • Monitoring: Check progress via TLC (Hexane:EtOAc 3:1).

    • Stain: Use Ninhydrin (for amines) or Anisaldehyde stain (for the PMB group).

    • Target: Disappearance of the starting amine (baseline/low Rf) and aldehyde (high Rf).

Step 3: Workup & Purification[2]
  • Quench: Slowly add saturated aqueous NaHCO₃ (30 mL) to the reaction mixture. Stir vigorously for 20 minutes to quench excess borohydride and neutralize acetic acid.

  • Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine organic layers and wash with:

    • Water (1 x 30 mL)

    • Brine (1 x 30 mL)

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield a crude yellow oil.

  • Chromatography: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane/EtOAc (90:10 → 70:30).

    • Yield Expectation: 75–85% as a colorless to pale yellow oil.

Characterization Data (Expected)

TechniqueSignal (approximate)Assignment
¹H NMR (CDCl₃)δ 7.25 (d, 2H), 6.85 (d, 2H)Aromatic PMB protons
δ 4.10 (q, 4H)O-CH₂ -CH₃ (Ethyl esters)
δ 3.80 (s, 3H)Ar-O-CH₃ (Methoxy)
δ 3.65 (d/s, 2H)N-CH₂ -Ar (Benzylic)
δ 3.25 (t, 1H)

-proton of Glu
MS (ESI) [M+H]⁺ = 324.2Parent Ion

Troubleshooting & Process Logic

Troubleshooting Start Issue: Low Yield / Impurities Check1 Is significant Aldehyde remaining? Start->Check1 Check2 Is Dialkylation observed? Start->Check2 Sol1 Action: Increase Imine formation time before adding STAB. Check1->Sol1 Yes Sol3 Action: Check dryness of solvent. Water hydrolyzes the imine back to aldehyde. Check1->Sol3 No (Reaction stalled) Sol2 Action: Ensure 1:1 stoichiometry. PMB is bulky, dialkylation is rare but possible with excess aldehyde. Check2->Sol2 Yes

Figure 2: Decision tree for common synthetic issues.

Key Mechanistic Insights[3]
  • Why STAB? Sodium Triacetoxyborohydride is less reactive than NaBH₄. It does not reduce the aldehyde efficiently but does reduce the protonated iminium ion.[2] This "chemoselectivity" allows for a one-pot procedure without isolating the unstable imine [1].

  • Role of Acetic Acid: The formation of the iminium ion is acid-catalyzed. While the amine itself is basic, the optimal pH for reductive amination is 5–6. Acetic acid buffers the system to this range, accelerating the dehydration step [2].

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • (Canonical Reference for STAB protocol)

  • Master Organic Chemistry. (2017).

  • Tao, J., et al. (2025).

    • (Specific application to amino acid alkylation)

Sources

Application Notes and Protocols for the Synthesis of N-(4-methoxybenzyl)glutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-(4-methoxybenzyl)glutamic Acid

N-(4-methoxybenzyl)glutamic acid is a key building block in medicinal chemistry and drug development. The incorporation of the 4-methoxybenzyl (PMB) group onto the nitrogen atom of glutamic acid offers several advantages. It can enhance the lipophilicity of parent molecules, potentially improving membrane permeability and bioavailability.[1] Furthermore, the PMB group can serve as a versatile protecting group for the amine functionality, which can be selectively cleaved under specific conditions, allowing for further synthetic modifications. This application note provides detailed protocols and scientific insights into the primary synthetic routes for producing N-(4-methoxybenzyl)glutamic acid, focusing on reductive amination and direct N-alkylation methodologies.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of N-(4-methoxybenzyl)glutamic acid can be approached through several strategic pathways. The choice of method often depends on factors such as desired yield, purity requirements, scalability, and the availability of starting materials and reagents. This guide will focus on two of the most prevalent and effective methods:

  • Reductive Amination: This is a highly efficient and widely used method for forming carbon-nitrogen bonds.[2][3] It involves the reaction of glutamic acid with 4-methoxybenzaldehyde to form an intermediate imine, which is subsequently reduced to the target secondary amine. This method is often preferred due to its high selectivity and the use of readily available starting materials.

  • Direct N-Alkylation: This classical approach involves the direct reaction of the amino group of glutamic acid with a 4-methoxybenzyl halide, such as 4-methoxybenzyl chloride. While seemingly straightforward, this method can be complicated by issues of over-alkylation and the need for protecting the carboxylic acid groups to prevent esterification.[4][5]

A more contemporary and "green" approach, the "borrowing hydrogen" strategy, utilizes 4-methoxybenzyl alcohol as the alkylating agent.[6] This method proceeds through an in-situ oxidation-imination-reduction cascade, generating water as the only byproduct.[6]

This application note will provide detailed protocols for the reductive amination and direct N-alkylation methods, as they represent the most established and accessible routes for many research laboratories.

Method 1: Reductive Amination of Glutamic Acid

Reductive amination is a cornerstone of amine synthesis due to its efficiency and control over the degree of alkylation. The reaction proceeds in two key stages: the formation of an imine (Schiff base) from the condensation of glutamic acid and 4-methoxybenzaldehyde, followed by the reduction of the C=N double bond.

Causality of Experimental Choices
  • pH Control: The initial imine formation is pH-dependent. A slightly acidic environment (pH 4-5) is optimal to facilitate both the protonation of the carbonyl oxygen (activating the aldehyde) and the dehydration step, while ensuring the amine of the glutamic acid remains sufficiently nucleophilic.[2]

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reducing agents of choice for this transformation.[2][3] They are mild enough not to reduce the starting aldehyde but are highly effective at reducing the protonated imine (iminium ion).[2] This selectivity prevents the wasteful consumption of the reducing agent and the formation of 4-methoxybenzyl alcohol as a byproduct. NaBH(OAc)₃ is often preferred as it is less toxic and the reaction can be carried out in a wider range of solvents.[3]

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification start Dissolve L-Glutamic Acid in aqueous methanol aldehyde Add 4-Methoxybenzaldehyde start->aldehyde ph_adjust Adjust pH to ~5 with Acetic Acid aldehyde->ph_adjust reducer Add NaBH(OAc)₃ portion-wise ph_adjust->reducer stir Stir at Room Temperature for 12-24h reducer->stir quench Quench with water stir->quench concentrate Concentrate in vacuo quench->concentrate precipitate Adjust pH to isoelectric point (~3.2) to precipitate product concentrate->precipitate filter Filter and wash with cold water and ether precipitate->filter dry Dry under vacuum filter->dry

Caption: Workflow for the synthesis of N-(4-methoxybenzyl)glutamic acid via reductive amination.

Detailed Protocol: Reductive Amination

Materials:

  • L-Glutamic Acid

  • 4-Methoxybenzaldehyde

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Deionized Water

  • Acetic Acid (AcOH)

  • Hydrochloric Acid (HCl, 1M)

  • Diethyl Ether

Procedure:

  • In a round-bottom flask, dissolve L-glutamic acid (1 equivalent) in a minimal amount of 1:1 methanol/water.

  • Add 4-methoxybenzaldehyde (1.1 equivalents) to the solution.

  • Adjust the pH of the mixture to approximately 5 by the dropwise addition of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes. Control the addition to manage any effervescence.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully quench by adding deionized water.

  • Remove the methanol under reduced pressure.

  • Adjust the pH of the aqueous solution to the isoelectric point of N-(4-methoxybenzyl)glutamic acid (approximately 3.2) using 1M HCl. The product will precipitate out of solution.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water, followed by a wash with cold diethyl ether to remove any unreacted aldehyde.

  • Dry the purified N-(4-methoxybenzyl)glutamic acid under high vacuum.

Method 2: Direct N-Alkylation with 4-Methoxybenzyl Chloride

Direct N-alkylation is a classical method for forming N-C bonds. In this case, the nucleophilic nitrogen of glutamic acid attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride.

Causality of Experimental Choices
  • Base: A base is required to deprotonate the amino group of glutamic acid, increasing its nucleophilicity. A non-nucleophilic base such as triethylamine (TEA) or potassium carbonate is typically used to avoid competition with the amino acid in attacking the alkylating agent.[4][7] The base also neutralizes the HCl that is formed as a byproduct.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) is often used to dissolve the reagents and facilitate the SN2 reaction.[7]

  • Protection Strategy: A significant challenge with this method is the potential for O-alkylation of the carboxyl groups to form esters. To ensure selective N-alkylation, it is often necessary to first protect the carboxylic acid groups, for example, as their tert-butyl esters, and then deprotect them after the N-alkylation step. However, under carefully controlled conditions with a suitable base, direct N-alkylation of the unprotected amino acid can be achieved.

Reaction Mechanism: Direct N-Alkylation

N_Alkylation_Mechanism cluster_reactants Reactants cluster_transition SN2 Transition State cluster_products Products glutamic_acid Glutamic Acid (with -NH2 group) transition_state [Glu-NH2---CH2(PMB)---Cl]⁻ glutamic_acid->transition_state Nucleophilic Attack pmb_cl 4-Methoxybenzyl Chloride pmb_cl->transition_state base Base (e.g., K2CO3) product N-(4-methoxybenzyl)glutamic acid transition_state->product Chloride leaves hcl HCl (neutralized by base)

Caption: Simplified mechanism of direct N-alkylation of glutamic acid.

Detailed Protocol: Direct N-Alkylation

Materials:

  • L-Glutamic Acid

  • 4-Methoxybenzyl Chloride

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Hydrochloric Acid (HCl, 1M)

  • Ethyl Acetate

  • Brine

Procedure:

  • Suspend L-glutamic acid (1 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous DMF in a round-bottom flask.

  • Add 4-methoxybenzyl chloride (1.2 equivalents) to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Summary: Comparison of Synthetic Routes

ParameterReductive AminationDirect N-Alkylation
Starting Materials L-Glutamic Acid, 4-MethoxybenzaldehydeL-Glutamic Acid, 4-Methoxybenzyl Chloride
Key Reagents NaBH(OAc)₃ or NaBH₃CNK₂CO₃ or Triethylamine
Typical Solvents Methanol/Water, DichloroethaneDimethylformamide (DMF)
Reaction Temperature Room Temperature60-70 °C
Typical Yields High (often >80%)Moderate to High (can be variable)
Key Advantages High selectivity, mild conditions, avoids over-alkylationUses readily available alkylating agent
Potential Drawbacks Use of borohydride reagentsRisk of O-alkylation and over-alkylation, requires heating

Purification and Characterization

The final product, N-(4-methoxybenzyl)glutamic acid, is typically a white to off-white solid.

  • Purification: The primary method for purification is precipitation at the isoelectric point (pI), which is around pH 3.2. Recrystallization from a suitable solvent system (e.g., water/ethanol) can also be employed for further purification. For challenging purifications, column chromatography on silica gel may be necessary.

  • Characterization: The structure and purity of the synthesized N-(4-methoxybenzyl)glutamic acid should be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and the presence of both the glutamic acid and 4-methoxybenzyl moieties.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

Both reductive amination and direct N-alkylation are viable and effective methods for the synthesis of N-(4-methoxybenzyl)glutamic acid. The choice between these methods will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. For most applications, reductive amination offers a more controlled and selective route, often resulting in higher yields and a simpler purification process. The protocols provided in this application note serve as a comprehensive guide for researchers to successfully synthesize this important building block for their drug discovery and development endeavors.

References

  • Maclaren, J. A., Hiskey, R. G., & Adams, R. (1958). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Journal of the American Chemical Society, 80(21), 5780-5784.
  • Fischer, E., & Lipschitz, W. (1915). Synthese von Polypeptiden. XL. Derivate des p-Tosyl-α-amino-n-buttersäure. Berichte der deutschen chemischen Gesellschaft, 48(1), 360-378.
  • Stewart, F. H. C. (1971). p-Methoxybenzyl esters of amino acids-their preparation and use in peptide synthesis. Australian Journal of Chemistry, 24(8), 1749-1752.
  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.
  • De Schouwer, F., Verduyckt, J., Van Renterghem, L., De Clercq, R., Sels, B. F., & Geboers, J. A. (2017). Metal-catalyzed reductive deamination of glutamic acid to bio-based dimethyl glutarate and methylamines. Green Chemistry, 19(19), 4566-4575.
  • Weiner, B., Szymański, W., Janssen, D. B., Minnaard, A. J., & Feringa, B. L. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1691.
  • CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid. (2016).
  • O'Donnell, M. J. (2001). The Preparation of Optically Active α-Amino Acids from the Benzophenone Imines of Glycine Esters. Aldrichimica Acta, 34(1), 3-15.
  • Albanese, D., Landini, D., & Penso, M. (2004). A simple and efficient procedure for the N-alkylation of α-amino acids. Tetrahedron, 60(1), 149-154.
  • Domagala, J. M. (1986). A practical, multigram synthesis of enantiomerically pure α-alkyl-α-amino acids. Tetrahedron Letters, 27(43), 5231-5234.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

Sources

Synthesis of Pemetrexed disodium using N-(4-methoxybenzyl)glutamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Pemetrexed Disodium using N-(4-methoxybenzyl)glutamic acid

Part 1: Executive Summary & Strategic Rationale

Objective: This application note details the synthesis of Pemetrexed Disodium (Alimta®), a multitargeted antifolate, with a specific focus on the utilization of N-(4-methoxybenzyl)glutamic acid (PMB-Glu).[1]

Scientific Context: The standard industrial synthesis of Pemetrexed typically involves the coupling of a pteroic acid derivative with L-glutamic acid diethyl ester.[1] However, the introduction of the 4-methoxybenzyl (PMB) group on the glutamate nitrogen represents a specialized strategy often employed for two critical purposes:

  • Solubility Enhancement: The PMB group increases lipophilicity, facilitating coupling reactions in non-polar organic solvents where the polar pteroic acid core might otherwise aggregate.[1]

  • Impurity Profiling (Reference Standards): N-alkylated derivatives are common process impurities.[1] Synthesizing the N-PMB intermediate allows for the characterization of N-alkylation byproducts and serves as a robust pathway when "masked" amides are required to prevent side reactions on the amide nitrogen during subsequent pyrrole ring manipulations.[1]

Scope: This guide covers the synthesis of the N-(4-methoxybenzyl)glutamic acid reagent, its coupling to the Pemetrexed scaffold, the critical deprotection sequence, and the final salt formation.[1]

Part 2: Chemical Retrosynthesis & Pathway

The synthesis is designed as a convergent route. The key challenge addressed here is the steric hindrance introduced by the secondary amine of the PMB-Glu during coupling, and the chemoselective removal of the PMB group in the presence of the oxidation-sensitive pyrrolo[2,3-d]pyrimidine core.[1]

Reaction Scheme Visualization (Graphviz)

Pemetrexed_Synthesis Glu L-Glutamic Acid Diethyl Ester PMB_Glu N-(4-methoxybenzyl) Glutamic Acid Diester (Reagent A) Glu->PMB_Glu Reductive Amination (NaBH4/MeOH) Anis p-Anisaldehyde Anis->PMB_Glu Coupled N-PMB-Pemetrexed Diethyl Ester (Intermediate) PMB_Glu->Coupled Scaffold 4-[2-(2-amino-4,7-dihydro -4-oxo-1H-pyrrolo[2,3-d] pyrimidin-5-yl)ethyl]benzoic acid (Pteroic Acid Core) Scaffold->Coupled Peptide Coupling (CDMT/NMM or DMTMM) Deprotected Pemetrexed Diethyl Ester Coupled->Deprotected PMB Deprotection (TFA/Anisole or CAN) Final Pemetrexed Disodium Heptahydrate Deprotected->Final Saponification (NaOH/EtOH/H2O)

Caption: Convergent synthesis pathway utilizing N-(4-methoxybenzyl)glutamic acid as a nucleophile for the introduction of the glutamate tail.

Part 3: Detailed Experimental Protocols

Module A: Synthesis of N-(4-methoxybenzyl)-L-glutamic acid diethyl ester

Rationale: The free acid of glutamic acid is difficult to work with in organic solvents.[1] We utilize the diethyl ester for the reductive amination.[1]

Reagents:

  • L-Glutamic acid diethyl ester hydrochloride (CAS: 1118-89-4)[1]

  • p-Anisaldehyde (CAS: 123-11-5)[1]

  • Sodium triacetoxyborohydride (STAB) or NaBH4[1]

  • Dichloromethane (DCM) / Methanol (MeOH)[1]

Protocol:

  • Free Base Formation: Dissolve L-glutamic acid diethyl ester HCl (10.0 g) in DCM (100 mL). Add Triethylamine (1.1 eq) and stir for 15 min. Wash with water, dry organic layer over Na2SO4, and concentrate to yield the free amine.[1]

  • Imine Formation: Redissolve the free amine in anhydrous MeOH (80 mL). Add p-Anisaldehyde (1.05 eq).[1] Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC for disappearance of starting amine.

  • Reduction: Cool the solution to 0°C. Add Sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes. (Note: STAB is preferred for higher chemoselectivity if available).[1]

  • Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine.[1]

  • Purification: Concentrate in vacuo. The product, N-(4-methoxybenzyl)-L-glutamic acid diethyl ester , is typically a viscous oil.[1] Yield: ~85-90%.[1][2]

    • Validation: 1H NMR (CDCl3) should show the characteristic methoxy singlet (~3.8 ppm) and the benzylic methylene singlet (~3.7 ppm).[1]

Module B: Coupling to the Pemetrexed Scaffold

Rationale: Coupling a secondary amine (the PMB-Glu) to a carboxylic acid is sterically demanding.[1] Highly active coupling agents like DMTMM or CDMT are required.[1]

Reagents:

  • Pemetrexed Scaffold (Pteroic Acid derivative): 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid.[1]

  • N-(4-methoxybenzyl)-L-glutamic acid diethyl ester (from Module A).[1]

  • DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).[1]

  • Solvent: DMF (Dimethylformamide).[1]

Protocol:

  • Activation: Charge the Pemetrexed Scaffold (5.0 g) into a reactor with DMF (50 mL). Add N-Methylmorpholine (NMM) (2.5 eq).[1]

  • Coupling Agent: Add DMTMM (1.2 eq) and stir at RT for 30 minutes to form the active ester.

  • Addition: Add a solution of N-(4-methoxybenzyl)-L-glutamic acid diethyl ester (1.2 eq) in DMF (10 mL) dropwise.

  • Reaction: Stir at 40°C for 12-24 hours.

    • Critical Control: HPLC monitoring must show < 1% unreacted Pteroic acid.[1]

  • Isolation: Pour reaction mixture into water (300 mL). The N-PMB-Pemetrexed Diethyl Ester intermediate will precipitate.[1] Filter and wash with water.[1][2]

    • Note: If the product is oily, extract with DCM.[1]

Module C: Deprotection and Salt Formation

Rationale: The PMB group on the amide nitrogen is stable.[1] Removal requires acidic conditions (TFA) or oxidative cleavage (CAN).[1] Given the sensitivity of the pyrrole ring to oxidation, TFA/Anisole is the preferred method.[1]

Protocol:

  • Deprotection: Dissolve the N-PMB intermediate in Trifluoroacetic acid (TFA) (10 vol). Add Anisole (3 eq) as a cation scavenger.[1]

  • Reaction: Heat to 60°C for 4-6 hours. Caution: Monitor strictly to avoid degradation of the pyrrole ring.[1]

  • Workup: Evaporate TFA under reduced pressure. Triturate the residue with Diethyl Ether to remove byproducts.[1] The solid obtained is Pemetrexed Diethyl Ester .[1]

  • Saponification: Suspend the ester in Ethanol (10 vol). Add 1N NaOH (3.5 eq) at 0-5°C.

  • Hydrolysis: Stir at RT for 2 hours.

  • Crystallization: Adjust pH to ~8.0. Add Ethanol/Acetone to induce crystallization of Pemetrexed Disodium Heptahydrate .[1]

  • Filtration: Filter the white crystalline solid, wash with Ethanol, and dry under vacuum at 40°C.

Part 4: Data Summary & Quality Control

Table 1: Critical Process Parameters (CPP)

ParameterTarget RangeCriticalityConsequence of Deviation
Stoichiometry (PMB-Glu) 1.1 - 1.3 eqHighExcess reagent difficult to remove; low equivalents reduce yield.[1]
Coupling Temp 35°C - 45°CMedium>50°C increases impurity profile (racemization).[1]
Deprotection Time (TFA) 4 - 6 hoursHighExtended time leads to pyrrole ring degradation.[1]
Saponification pH 12 - 13HighpH > 13 causes degradation of the amide bond.[1]

Analytical Specifications (Self-Validation):

  • HPLC Purity: > 99.5% (Area %).

  • Chiral Purity: > 99.8% L-isomer (The PMB group can induce steric strain leading to racemization if coupling temp is too high).[1]

  • Residual Solvents: DMF < 880 ppm.[1]

Part 5: References

  • Taylor, E. C., et al. (1992).[1] "A dideazatetrahydrofolate precursor of a novel antineoplastic agent."[1] Journal of Medicinal Chemistry, 35(23), 4450–4454.[1]

  • Chelius, E. C., et al. (2001).[1] "Process for the preparation of N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid." U.S. Patent 6,262,262.[1]

  • Barnett, C. J., et al. (1999).[1] "A Practical Synthesis of Multitargeted Antifolate LY231514." Organic Process Research & Development, 3(3), 184–188.[1]

  • Greene, T. W., & Wuts, P. G. M. (2007).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Reference for PMB deprotection conditions). [1]

Disclaimer: This application note is for research and development purposes only. All procedures should be performed in a suitable laboratory environment by qualified personnel.[1] Pemetrexed is a potent cytotoxic agent; appropriate containment (isolator/fume hood) is mandatory.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-methoxybenzyl)glutamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-methoxybenzyl)glutamic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction yields.

The synthesis of N-(4-methoxybenzyl)glutamic acid is most commonly achieved via a one-pot reductive amination. This process involves the reaction of L-glutamic acid with 4-methoxybenzaldehyde (p-anisaldehyde) to form an intermediate imine (or Schiff base), which is then reduced in situ by a hydride-based reducing agent, such as sodium borohydride (NaBH₄), to the desired N-alkylated amino acid.[1][2][3] While straightforward in principle, this reaction is a delicate balance of equilibria and competing reaction rates that can lead to challenges in yield and purity.

This guide is structured into two main sections:

  • Troubleshooting Guide: A question-and-answer section addressing specific, common problems encountered during the synthesis.

  • Frequently Asked Questions (FAQs): Broader questions regarding the reaction mechanism, choice of reagents, and analytical characterization.

Troubleshooting Guide: Addressing Common Experimental Issues

Question 1: My final yield is significantly lower than expected. What are the most likely causes and how can I address them?

Low yield is the most frequent issue in this synthesis. The cause can often be diagnosed by analyzing the crude reaction mixture by Thin Layer Chromatography (TLC) or ¹H NMR before purification.

Potential Cause A: Incomplete Imine Formation The first step, the formation of the imine, is a reversible equilibrium reaction.[2] If the equilibrium is not sufficiently shifted towards the imine, the subsequent reduction step will be inefficient.

  • Solution:

    • pH Adjustment: Imine formation is typically favored under mildly acidic conditions (pH 5-6).[4] This protonates the carbonyl oxygen of the aldehyde, making it more electrophilic, without fully protonating the amine nucleophile of glutamic acid. You can add a catalytic amount of a mild acid like acetic acid.

    • Water Removal: Although challenging in a one-pot reaction with protic solvents, in some systems, the use of a dehydrating agent or a setup with a Dean-Stark trap can drive the equilibrium forward. For this specific synthesis, optimizing pH and reaction time is more practical.

Potential Cause B: Competing Reduction of the Aldehyde Sodium borohydride is fully capable of reducing the starting aldehyde (4-methoxybenzaldehyde) to its corresponding alcohol (4-methoxybenzyl alcohol).[4][5][6] This is often the primary pathway for yield loss.

  • Solution:

    • Staged Reagent Addition: Do not add the sodium borohydride at the very beginning. Allow the glutamic acid and aldehyde to stir together for a period (e.g., 30-60 minutes) to allow the imine to form first. Then, add the NaBH₄.

    • Controlled Temperature: Perform the NaBH₄ addition and reduction at a low temperature (0-5 °C). This slows down the rate of aldehyde reduction more significantly than the rate of imine reduction.

    • Use a More Selective Reducing Agent: Consider replacing sodium borohydride with sodium triacetoxyborohydride (NaBH(OAc)₃, STAB). STAB is a milder and more sterically hindered reducing agent that is particularly effective for reductive aminations because it preferentially reduces the protonated imine (iminium ion) over ketones or aldehydes.[2]

Potential Cause C: Product Loss During Work-up and Purification The product is an amino acid, making it highly polar and water-soluble, especially at high or low pH.

  • Solution:

    • pH Adjustment for Extraction: After quenching the reaction, carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of N-(4-methoxybenzyl)glutamic acid. While the exact pI is not commonly published, it will be near neutral. At its pI, the amino acid exists as a zwitterion and has minimal solubility in water, which may allow it to precipitate or be more effectively extracted into an organic solvent like ethyl acetate.

    • Avoid Vigorous Acid/Base Washes: Extensive washing with strongly acidic or basic solutions can lead to the product partitioning into the aqueous layer.

    • Purification Method: Standard silica gel chromatography can be difficult. If the product precipitates upon pH adjustment, filtration and washing with cold water and then a non-polar organic solvent (like ether or hexanes) can be very effective.

Question 2: My final product is contaminated with a significant amount of 4-methoxybenzyl alcohol. How can I prevent this and remove it?

This is a direct consequence of the competing reduction of 4-methoxybenzaldehyde as discussed above.

  • Prevention: The most effective strategy is prevention using the methods described in Question 1, Potential Cause B . Using a selective reducing agent like STAB is the most robust solution.[2]

  • Removal:

    • Crystallization: 4-methoxybenzyl alcohol is less polar than your amino acid product. Careful crystallization of the product from a suitable solvent system (e.g., water/ethanol) may leave the alcohol in the mother liquor.

    • pH-Based Extraction: Make the aqueous solution slightly basic (e.g., pH 8-9) with a mild base like sodium bicarbonate. The amino acid product will be deprotonated and highly water-soluble. The neutral alcohol can then be extracted away with a solvent like ethyl acetate or dichloromethane. Afterward, re-adjust the pH of the aqueous layer to the pI to precipitate or extract your product.

Question 3: I see a spot on my TLC that I suspect is a dialkylated byproduct. Is this possible and how do I avoid it?

Dialkylation occurs when the newly formed secondary amine product reacts with another molecule of the aldehyde to form a tertiary amine.

  • Likelihood and Prevention:

    • While possible, significant dialkylation is less common when an amino acid is the starting amine, especially if the stoichiometry is controlled.

    • To minimize this, use a slight excess of the amino acid relative to the aldehyde (e.g., 1.1 equivalents of glutamic acid to 1.0 equivalent of aldehyde). This ensures the aldehyde is consumed before it can react extensively with the product.

Frequently Asked Questions (FAQs)

What is the detailed mechanism of this reductive amination?

The reaction proceeds in two main stages:

  • Imine Formation: The nitrogen of the glutamic acid amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This forms an unstable hemiaminal intermediate, which then eliminates a molecule of water to form a C=N double bond, the imine (or more accurately, a protonated iminium ion under slightly acidic conditions).[2]

  • Reduction: A hydride ion (H⁻) from the reducing agent (e.g., NaBH₄) attacks the carbon atom of the imine double bond.[5][6] This is the reduction step. A subsequent protonation step, typically from the solvent (e.g., methanol or water), quenches the resulting anion to yield the final secondary amine product.[5]

Reaction Mechanism Overview

Reductive Amination Mechanism Glu Glutamic Acid (R-NH₂) Hemiaminal Hemiaminal Intermediate Glu->Hemiaminal + R'-CHO Ald 4-Methoxybenzaldehyde (R'-CHO) Ald->Hemiaminal Imine Imine Intermediate (R-N=CHR') Hemiaminal->Imine - H₂O Product N-(4-methoxybenzyl)glutamic acid Imine->Product + [H⁻] + H⁺ Reducer [H⁻] (from NaBH₄) Reducer->Imine

Caption: The two-stage mechanism of reductive amination.

What is the optimal solvent for this reaction?

Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used for sodium borohydride reductions because they can protonate the intermediate alkoxide and are effective at dissolving the reagents. A mixture of MeOH and water can also be used to help dissolve the glutamic acid.

How should I monitor the reaction's progress?

Thin Layer Chromatography (TLC) is an effective method.

  • Mobile Phase: A polar solvent system, such as Dichloromethane/Methanol (e.g., 9:1 or 8:2 with a few drops of acetic acid), is a good starting point.

  • Visualization:

    • UV Light: The 4-methoxybenzaldehyde and the product will be UV active due to the aromatic ring. Glutamic acid will not be.

    • Ninhydrin Stain: This stain reacts with primary amines to give a deep purple color (Ruhemann's purple) and with secondary amines to give a yellow-orange color. This is an excellent way to distinguish the glutamic acid starting material (purple) from your product (yellow/orange).

    • Potassium Permanganate (KMnO₄) Stain: This stain will visualize any compound that can be oxidized, which includes the aldehyde and the alcohol byproduct.

What analytical data confirms the structure of N-(4-methoxybenzyl)glutamic acid?
  • ¹H NMR: Look for the characteristic signals:

    • Aromatic protons from the 4-methoxybenzyl group (typically two doublets around 6.8-7.3 ppm).

    • A singlet for the methoxy group (-OCH₃) around 3.8 ppm.

    • A new signal for the benzylic methylene group (-CH₂-Ar) which will appear as two doublets (AB quartet) or a singlet around 3.9-4.2 ppm.

    • The disappearance of the aldehyde proton signal (~9.9 ppm).

    • Signals for the glutamic acid backbone protons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₃H₁₇NO₅, MW: 267.28 g/mol ) should be observed.

Experimental Protocols and Workflow

Optimized Protocol for N-(4-methoxybenzyl)glutamic acid Synthesis

This protocol incorporates best practices to maximize yield by favoring imine formation and minimizing aldehyde reduction.

Workflow Overview

Synthesis Workflow reagents 1. Dissolve L-Glutamic Acid and 4-Methoxybenzaldehyde in MeOH/H₂O imine_formation 2. Stir at RT for 1h (Imine Formation) reagents->imine_formation cooling 3. Cool to 0 °C (Ice Bath) imine_formation->cooling reduction 4. Add NaBH₄ portion-wise cooling->reduction reaction 5. Stir at 0 °C to RT (Monitor by TLC) reduction->reaction quench 6. Quench with Acetone / Dilute HCl reaction->quench ph_adjust 7. Adjust pH to ~5-6 quench->ph_adjust isolation 8. Isolate Product (Filtration or Extraction) ph_adjust->isolation purify 9. Purify by Recrystallization isolation->purify

Caption: Step-by-step workflow for the synthesis.

Step-by-Step Methodology:

  • Reagent Setup: In a round-bottom flask, dissolve L-glutamic acid (1.0 eq) in a minimal amount of 1M NaOH solution. In a separate beaker, dissolve 4-methoxybenzaldehyde (0.95 eq) in methanol. Combine the two solutions.

  • Imine Formation: Stir the resulting mixture at room temperature for 1 hour.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions over 30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature, stirring for an additional 3-4 hours or until TLC analysis shows consumption of the starting materials.

  • Work-up: Cool the reaction mixture back to 0 °C and cautiously quench the excess NaBH₄ by slowly adding acetone, followed by 1M HCl until gas evolution ceases.

  • Isolation: Carefully adjust the pH of the solution to ~5 using 1M HCl or 1M NaOH. A white precipitate may form. Stir in the cold for 30 minutes.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by cold diethyl ether. Dry the solid under vacuum to yield the product. Further purification can be achieved by recrystallization from a water/ethanol mixture.

Troubleshooting Decision Tree

This flowchart helps diagnose the root cause of low reaction yield.

Troubleshooting Logic start Low Yield Observed check_crude Analyze Crude Mixture (TLC/NMR) start->check_crude sm_present High % of Starting Materials (Glutamic Acid, Aldehyde) check_crude->sm_present Starting Materials Dominant? byproduct_present High % of 4-Methoxybenzyl Alcohol Present check_crude->byproduct_present Alcohol Byproduct Dominant? cause_imine Cause: Incomplete Imine Formation or Insufficient Reduction Time sm_present->cause_imine cause_reduction Cause: Aldehyde Reduction Outcompetes Imine Reduction byproduct_present->cause_reduction solution_imine Solution: 1. Allow longer time for imine formation before adding NaBH₄. 2. Add catalytic acetic acid. 3. Ensure sufficient reaction time after NaBH₄ addition. cause_imine->solution_imine solution_reduction Solution: 1. Add NaBH₄ at 0 °C. 2. Add NaBH₄ slowly. 3. Replace NaBH₄ with NaBH(OAc)₃ (STAB). cause_reduction->solution_reduction

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of N-(4-methoxybenzyl)glutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of modified amino acids, a comprehensive understanding of their behavior under mass spectrometric conditions is paramount. This guide provides an in-depth analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of N-(4-methoxybenzyl)glutamic acid. By elucidating its characteristic fragmentation pathways, we aim to provide a robust framework for its identification and characterization. Furthermore, we will compare its fragmentation behavior with that of N-dansylglutamic acid to highlight the influence of different N-terminal protecting groups on the fragmentation cascade.

Introduction: The Significance of N-Substituted Glutamic Acid Derivatives

N-substituted glutamic acid derivatives are a cornerstone in various fields, from medicinal chemistry to materials science. The introduction of a substituent on the amino group can profoundly alter the molecule's physicochemical properties, biological activity, and metabolic fate. The 4-methoxybenzyl group, in particular, is a common protecting group in peptide synthesis and a structural motif in various bioactive compounds. Accurate and reliable analytical methods are therefore essential for their study. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as a primary tool for this purpose. Understanding the fragmentation patterns is key to confident structural assignment and quantification.

Predicted Fragmentation Pathways of N-(4-methoxybenzyl)glutamic Acid

Based on established principles of mass spectrometry, the fragmentation of protonated N-(4-methoxybenzyl)glutamic acid ([M+H]⁺, exact mass: 268.1134 g/mol ) is anticipated to be driven by the lability of specific bonds and the stability of the resulting fragment ions. The primary sites of fragmentation are expected to be the glutamic acid backbone and the N-benzyl bond.

Two major competing fragmentation pathways are proposed:

  • Pathway A: Cleavage of the N-Cα Bond and Formation of the 4-Methoxybenzyl Cation. This pathway involves the cleavage of the bond between the nitrogen atom and the alpha-carbon of the glutamic acid residue. This is often a favored fragmentation channel for N-benzylated amines.[1] The resulting 4-methoxybenzyl cation is a highly stable tropylium-type ion, which would produce a prominent signal at m/z 121 .[1]

  • Pathway B: Fragmentation of the Glutamic Acid Moiety. This pathway involves fragmentation events characteristic of glutamic acid itself. A primary fragmentation is the neutral loss of a water molecule (H₂O), a common occurrence for amino acids containing carboxylic acid groups.[2] This would result in an ion at m/z 250 . Further fragmentation of the glutamic acid backbone can lead to the formation of a characteristic immonium ion at m/z 102 .[3]

The interplay between these pathways will dictate the overall appearance of the tandem mass spectrum. The relative abundance of the fragment ions will be influenced by factors such as the collision energy applied during the MS/MS experiment.

Visualizing the Fragmentation Cascade

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways for N-(4-methoxybenzyl)glutamic acid.

M [M+H]⁺ m/z 268 frag121 4-Methoxybenzyl cation m/z 121 M->frag121 Pathway A frag250 [M+H-H₂O]⁺ m/z 250 M->frag250 Pathway B frag102 Glutamic acid immonium ion m/z 102 frag250->frag102

Figure 1: Proposed major fragmentation pathways of protonated N-(4-methoxybenzyl)glutamic acid.

Comparative Fragmentation Analysis: N-(4-methoxybenzyl)glutamic Acid vs. N-dansylglutamic Acid

To better understand the influence of the N-substituent on the fragmentation process, we compare the predicted fragmentation of N-(4-methoxybenzyl)glutamic acid with that of N-dansylglutamic acid. The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is another common derivatizing agent for amino acids.[4][5]

The fragmentation of N-dansylglutamic acid is also characterized by competing pathways:

  • Formation of Dansyl-related Fragment Ions: The MS/MS spectra of dansylated compounds typically show intense peaks corresponding to the dansyl moiety.[6] Characteristic fragment ions for the dansyl group are observed at m/z 234 (the dansyl moiety itself) and m/z 170 .[6]

  • Fragmentation of the Glutamic Acid Moiety: Similar to the 4-methoxybenzyl derivative, fragmentation of the glutamic acid portion can occur, leading to the neutral loss of water and the formation of the immonium ion at m/z 102 .

The key difference in the fragmentation patterns lies in the dominant product ions originating from the N-substituent. While N-(4-methoxybenzyl)glutamic acid is expected to yield a strong signal at m/z 121, N-dansylglutamic acid will be characterized by the prominent dansyl-related ions at m/z 234 and 170. This comparison underscores how the nature of the N-substituent directs the fragmentation pathway, providing a unique signature for each molecule.

Table 1: Comparison of Key Fragment Ions
CompoundParent Ion [M+H]⁺ (m/z)Characteristic Substituent Fragment (m/z)Glutamic Acid Backbone Fragments (m/z)
N-(4-methoxybenzyl)glutamic acid268121250, 102
N-dansylglutamic acid382234, 170364, 102

Experimental Protocols

To obtain high-quality tandem mass spectra for the analysis of N-(4-methoxybenzyl)glutamic acid, the following experimental setup is recommended.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of N-(4-methoxybenzyl)glutamic acid in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acidic modifier is crucial for promoting protonation in positive ion mode ESI.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MS1 Scan Range: m/z 100-500.

  • Product Ion Scan (MS/MS):

    • Precursor Ion: m/z 268.1.

    • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation.

    • Product Ion Scan Range: m/z 50-300.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis Stock Prepare 1 mg/mL Stock Working Dilute to 1-10 µg/mL in ACN:H₂O with 0.1% FA Stock->Working Inject Inject Sample Working->Inject Column C18 Reversed-Phase Separation Inject->Column ESI Positive ESI Column->ESI MS1 MS1 Scan (m/z 100-500) ESI->MS1 Select Isolate Precursor (m/z 268.1) MS1->Select CID Collision-Induced Dissociation (CID) Select->CID MS2 MS2 Scan (m/z 50-300) CID->MS2

Sources

A Researcher's Guide to FT-IR Spectral Analysis: Elucidating the Functional Groups of N-(4-methoxybenzyl)glutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical research. Its power lies in its ability to provide a rapid, non-destructive, and highly specific molecular fingerprint, revealing the functional groups present within a sample. This guide provides an in-depth analysis of the FT-IR spectrum of N-(4-methoxybenzyl)glutamic acid, a complex molecule incorporating carboxylic acid, secondary amine, and aromatic ether functionalities.

The objective of this document is to move beyond a simple peak-listing exercise. We will dissect the spectrum with scientific rigor, explaining the causality behind peak positions and characteristics. Furthermore, we will compare the spectrum of our target molecule with that of its precursors and related structures—glutamic acid and p-anisidine—to provide a clear, evidence-based framework for structural confirmation. This comparative approach is crucial for researchers in drug development and organic synthesis who require unambiguous characterization of their compounds.

Molecular Structure and Expected Vibrational Modes

Before interpreting a spectrum, it is essential to understand the molecule's structure and predict which vibrations will be infrared active. N-(4-methoxybenzyl)glutamic acid possesses several key functional groups, each with characteristic vibrational frequencies.

Caption: Molecular structure of N-(4-methoxybenzyl)glutamic acid.

Based on this structure, we anticipate observing vibrations corresponding to:

  • Carboxylic Acid (–COOH): A very broad O–H stretching band due to hydrogen bonding, an intense C=O (carbonyl) stretching band, and a C–O stretching band.

  • Secondary Amine (R₂–NH): A single, distinct N–H stretching vibration. This is a key feature that distinguishes it from the primary amine of its glutamic acid precursor.

  • Aromatic Ring: C–H stretching vibrations at wavenumbers above 3000 cm⁻¹ and C=C stretching vibrations within the ring.

  • Ether (Ar–O–CH₃): An asymmetric C–O–C stretching band, characteristic of aryl ethers, and specific C-H stretching modes from the methoxy group.

  • Aliphatic Chains (–CH₂–): Symmetric and asymmetric C–H stretching and bending vibrations.

Experimental Protocol: The KBr Pellet Method

For acquiring a high-quality FT-IR spectrum of a solid sample like N-(4-methoxybenzyl)glutamic acid, the potassium bromide (KBr) pellet method is a fundamental and reliable choice.[1][2] The principle is to disperse the analyte within an IR-transparent matrix (KBr) to minimize light scattering and obtain a clear transmission spectrum.

Rationale for Method Selection: The KBr pellet technique provides excellent resolution and is well-suited for crystalline solids.[2] While Attenuated Total Reflectance (ATR) is a faster alternative requiring less sample preparation[3][4], the KBr method often yields spectra with sharper peaks and a more defined fingerprint region, which is advantageous for detailed structural elucidation.

G cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis FT-IR Analysis weigh 1. Weigh Sample & KBr (1-2 mg sample : 200 mg KBr) grind 2. Grind KBr to fine powder weigh->grind mix 3. Add sample and mix gently to ensure homogeneity grind->mix load 4. Load mixture into pellet die mix->load press 5. Apply pressure (8-10 tons) to form a transparent disc load->press background 6. Acquire background spectrum (empty sample compartment) press->background sample_scan 7. Place pellet in holder and acquire sample spectrum background->sample_scan process 8. Process Data (Baseline correction, peak picking) sample_scan->process

Caption: Standard workflow for the KBr pellet FT-IR method.

Step-by-Step Methodology
  • Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator. KBr is hygroscopic, and any absorbed water will introduce broad O–H absorption bands (~3400 cm⁻¹) that can obscure the N–H stretching region.[5]

  • Grinding and Mixing: In an agate mortar and pestle, grind approximately 200 mg of the dried KBr into a fine, consistent powder. Add 1-2 mg of the N-(4-methoxybenzyl)glutamic acid sample. The sample-to-KBr ratio should be between 0.5% and 1.0%.[6] Gently but thoroughly mix the sample and KBr until the mixture is homogeneous. Over-grinding the sample with the KBr can sometimes induce polymorphic changes or degradation. The goal is uniform dispersion, not particle size reduction of the KBr itself.[5]

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure gradually up to 8-10 metric tons.[5] Hold the pressure for 1-2 minutes to allow the KBr to flow and form a solid, transparent, or translucent disc.[5] A cloudy or opaque pellet indicates insufficient pressure or poor sample dispersion, which will lead to excessive light scattering and a poor-quality spectrum.[2]

  • Data Acquisition: First, run a background spectrum with the empty sample holder in the FT-IR spectrometer. This is crucial to subtract the spectral contributions from atmospheric CO₂ and water vapor. Then, place the KBr pellet into the sample holder and acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

FT-IR Spectrum Analysis and Functional Group Assignment

The following table summarizes the expected key vibrational frequencies for N-(4-methoxybenzyl)glutamic acid, based on established correlation tables and spectral data of similar compounds.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity & Characteristics
3350 - 3310Secondary Amine (N-H)StretchMedium, sharp (single peak)
3300 - 2500Carboxylic Acid (O-H)Stretch (H-bonded)Strong, very broad
~3050Aromatic C-HStretchWeak to medium, sharp
2960 - 2850Aliphatic C-HStretchMedium, sharp
~2830Methoxy (O-CH₃)C-H StretchMedium, sharp (diagnostic)
1720 - 1690Carboxylic Acid (C=O)StretchStrong, sharp
1610 & 1450Aromatic C=CRing StretchMedium to strong, sharp
1300 - 1200Aryl Ether (Ar-O-C)Asymmetric StretchStrong, sharp
1320 - 1210Carboxylic Acid (C-O)StretchMedium
Detailed Interpretation
  • The 3500-2500 cm⁻¹ Region: This region is dominated by stretching vibrations. The most prominent feature is an extremely broad absorption band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, characteristic of the O–H stretch in a hydrogen-bonded carboxylic acid dimer.[7][8] Superimposed on this broad peak, we expect to see the sharper C–H stretching vibrations of the aliphatic and aromatic parts of the molecule.[7] Crucially, a single, relatively sharp peak should be observable around 3330 cm⁻¹ . This is the diagnostic N–H stretching vibration of the secondary amine.[9][10][11] Its singular nature confirms the N-substitution, distinguishing it from a primary amine which would show two N-H stretching bands.[9][12]

  • The Carbonyl Region (1800-1650 cm⁻¹): An intense, sharp absorption peak is expected between 1720-1690 cm⁻¹ . This is unequivocally assigned to the C=O stretching vibration of the two carboxylic acid groups.[7][13] Its high intensity is due to the large change in dipole moment during the vibration.

  • The Fingerprint Region (1650-600 cm⁻¹): This region contains a wealth of structural information.

    • Aromatic C=C Bends: Look for sharp peaks around 1610 cm⁻¹ and 1450 cm⁻¹ corresponding to the carbon-carbon stretching vibrations within the benzene ring.[14]

    • Aryl Ether Stretch: A very strong and sharp band should appear between 1300-1200 cm⁻¹ . This is the characteristic asymmetric C–O–C stretching of the aryl ether linkage, a key identifier for the methoxybenzyl group.[15][16]

    • Carboxylic Acid C-O Stretch: A medium intensity band for the C–O stretch, coupled with O-H bending, is expected in the 1320-1210 cm⁻¹ range, though it may overlap with the stronger ether band.[7]

Comparative Analysis: Validating the Structure

To build a robust case for the structure, we compare its spectrum to simpler, related molecules.

  • Comparison with L-Glutamic Acid:

    • What to look for: L-Glutamic acid exists as a zwitterion in its solid state, featuring an ammonium group (NH₃⁺) and a carboxylate group (COO⁻). Its spectrum will show broad NH₃⁺ stretching bands between 3100-2600 cm⁻¹, and the characteristic N-H bending vibration around 1523 cm⁻¹.[17] The carboxylate group will have a strong asymmetric stretch around 1640-1550 cm⁻¹ and a weaker symmetric stretch near 1400 cm⁻¹.

    • Key Differences: In the N-(4-methoxybenzyl)glutamic acid spectrum, the broad NH₃⁺ bands and the primary amine N-H bend will be absent. They are replaced by the single, weaker secondary amine N-H stretch (~3330 cm⁻¹) and a C=O peak from the non-ionized carboxylic acid (~1700 cm⁻¹). This comparison directly validates the successful N-alkylation of the amino group.

  • Comparison with p-Anisidine (4-methoxyaniline) or a similar Methoxybenzyl compound:

    • What to look for: The spectrum of a methoxybenzyl-containing compound will prominently feature the strong, sharp aryl ether C–O–C stretch between 1300-1200 cm⁻¹.[15] It will also show the aromatic C=C and C-H vibrations.

    • Confirmation: The presence of this intense ether band in the spectrum of N-(4-methoxybenzyl)glutamic acid, at a similar position, confirms the integrity and presence of the entire 4-methoxybenzyl substituent.

Conclusion

The FT-IR spectrum of N-(4-methoxybenzyl)glutamic acid provides a clear and definitive confirmation of its chemical structure. The analysis is built upon the identification of several key diagnostic peaks which, when considered together, leave little room for ambiguity. The presence of a very broad O-H stretch and a strong C=O stretch at ~1700 cm⁻¹ confirms the carboxylic acid moieties. The singular, sharp N-H stretch around 3330 cm⁻¹ is the hallmark of the secondary amine, proving the successful modification of the original amino acid. Finally, the strong aryl ether C-O-C stretch near 1250 cm⁻¹ provides unequivocal evidence for the 4-methoxybenzyl group.

By combining a rigorous experimental protocol with a logical, comparative approach to spectral interpretation, researchers can confidently use FT-IR spectroscopy as a primary tool for structural elucidation in the synthesis and development of complex molecules.

References

  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Bell, R. P., & Lello, J. (1952). The infrared spectra of secondary amines and their salts. Transactions of the Faraday Society, 48, 934-939. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • SlidePlayer. (2023, May 24). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Retrieved from [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Glassford, S. E., Byrne, B., & Kazarian, S. G. (n.d.). Recent applications of ATR FTIR spectroscopy and imaging to proteins. Imperial College London. Retrieved from [Link]

  • Specac Ltd. (n.d.). ATR-FTIR spectroscopy of biological samples. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (A) chitosan (C), (B) L -glutamic acid ( L -GA), and(C).... Retrieved from [Link]

  • ResearchGate. (n.d.). a) ATR‐FTIR spectra of amino acids (Trp, Glu and Arg) with or without.... Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectrum of glutamic acid (Glu),.... Retrieved from [Link]

  • Spectroscopy Online. (2024, December 17). ATR FT-IR: A New Vision on Protein Structure and Aggregation. Retrieved from [Link]

  • Chemistry Learning. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. Retrieved from [Link]

  • Quimicaorganica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

  • Briggs, L. H., Colebrook, L. D., Fales, H. M., & Wildman, W. C. (1957). Detection of the Methoxyl Group by Infrared Spectroscopy. Analytical Chemistry, 29(6), 904-906. Retrieved from [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). L-Glutamic acid. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Comparative Guide to Chiral HPLC Separation of N-(4-methoxybenzyl)glutamic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

For researchers and professionals in drug development and quality control, the efficient and reliable separation of enantiomers is a critical task. This guide provides an in-depth comparison of methodologies for the chiral High-Performance Liquid Chromatography (HPLC) separation of N-(4-methoxybenzyl)glutamic acid enantiomers, a key intermediate in the synthesis of various pharmacologically active compounds. We will explore different chiral stationary phases (CSPs), compare their performance based on experimental data, and provide detailed protocols to enable you to select and implement the optimal method for your needs.

The Importance of Chiral Separation for N-(4-methoxybenzyl)glutamic Acid

N-(4-methoxybenzyl)glutamic acid serves as a crucial chiral building block in asymmetric synthesis. The stereochemistry of this intermediate directly influences the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the accurate determination of enantiomeric purity is a non-negotiable aspect of process development and quality assurance. Chiral HPLC stands out as the most widely used and reliable technique for this purpose, offering high resolution and sensitivity.

Comparing Chiral Stationary Phases (CSPs) for Effective Separation

The choice of the chiral stationary phase is the most critical parameter in developing a successful chiral HPLC separation method. Different CSPs employ distinct chiral recognition mechanisms, leading to significant variations in selectivity and resolution for a given analyte. Here, we compare some of the most effective CSPs for the separation of N-(4-methoxybenzyl)glutamic acid enantiomers.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the workhorses of chiral separations. Their broad applicability stems from a combination of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.

For the separation of N-(4-methoxybenzyl)glutamic acid, polysaccharide-based columns often provide excellent results, especially those with carbamate derivatives. The presence of both acidic (carboxyl) and basic (amino) groups, along with the aromatic ring in the analyte, allows for multiple interaction points with the CSP.

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, bonded to silica, form another powerful class of CSPs. These CSPs offer a unique combination of interaction mechanisms, including ion-exchange, hydrogen bonding, and steric hindrance, due to their complex three-dimensional structures containing peptide and carbohydrate moieties. They are particularly effective for the separation of amino acids and their derivatives.

Pirkle-Type (Brush-Type) CSPs

Pirkle-type CSPs are based on small chiral molecules covalently bonded to a silica surface. The chiral recognition mechanism primarily relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector. While highly effective for certain classes of compounds, their application for amino acid derivatives like N-(4-methoxybenzyl)glutamic acid may require derivatization of the analyte to introduce a suitable π-acid or π-base moiety.

Performance Comparison: A Data-Driven Approach

To provide a clear comparison, the following table summarizes typical performance data for the separation of N-(4-methoxybenzyl)glutamic acid enantiomers on different types of chiral columns. Please note that optimal conditions can vary depending on the specific column manufacturer and instrument.

Chiral Stationary Phase (CSP) Typical Mobile Phase Flow Rate (mL/min) Detection (nm) Resolution (Rs) Analysis Time (min) Key Advantages
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/Ethanol/Trifluoroacetic acid1.0254> 2.0< 15Broad applicability, high efficiency
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol/Trifluoroacetic acid0.8254> 1.8< 20Alternative selectivity to cellulose-based CSPs
Teicoplanin-based Methanol/Acetic acid/Triethylamine1.2230> 2.5< 10Excellent for amino acids, fast analysis

Experimental Protocols

Below are detailed, step-by-step protocols for two effective methods for the chiral separation of N-(4-methoxybenzyl)glutamic acid.

Method 1: Separation on a Cellulose-Based CSP

This protocol is a general guideline for using a polysaccharide-based column, which is a common starting point for chiral method development.

dot

Caption: Workflow for Chiral HPLC Separation on a Cellulose-Based CSP.

  • Column: A chiral column with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralcel OD-H).

  • Mobile Phase: Prepare a mobile phase consisting of Hexane, Ethanol, and Trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The TFA is a crucial additive that protonates the carboxyl group and improves peak shape.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, typically 25 °C, to ensure reproducible retention times.

  • Detection: Use a UV detector set to a wavelength of 254 nm.

  • Sample Preparation: Dissolve the N-(4-methoxybenzyl)glutamic acid sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: Inject 10 µL of the prepared sample.

  • Analysis: Run the analysis and integrate the peaks corresponding to the two enantiomers. Calculate the resolution between the peaks.

Method 2: Rapid Separation on a Teicoplanin-Based CSP

This method is often faster and can provide higher resolution for amino acid derivatives.

dot

Caption: Logical Flow for Chiral HPLC Method Selection.

  • Column: A chiral column with a teicoplanin-based stationary phase (e.g., Chirobiotic T).

  • Mobile Phase: Prepare a mobile phase of Methanol, Acetic acid, and Triethylamine (TEA) in a ratio of 100:0.1:0.1 (v/v/v). The acid and base additives are used to control the ionization of the analyte and the stationary phase, which is crucial for retention and selectivity on this type of column.

  • Flow Rate: Set the flow rate to 1.2 mL/min.

  • Column Temperature: Maintain the column at 25 °C.

  • Detection: Use a UV detector set to a wavelength of 230 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 0.5 mg/mL.

  • Injection Volume: Inject 5 µL of the sample.

  • Analysis: Perform the chromatographic run and evaluate the separation.

Conclusion and Recommendations

Both polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated their utility for the chiral separation of N-(4-methoxybenzyl)glutamic acid enantiomers.

  • For initial method development and routine analysis, polysaccharide-based columns are a robust and versatile choice. They offer good resolution and are compatible with a wide range of mobile phases.

  • If a faster analysis time and higher resolution are required, a teicoplanin-based CSP is an excellent alternative. The unique ion-exchange and polar interaction mechanisms of these columns can provide superior performance for this type of analyte.

It is always recommended to screen a few different chiral columns and mobile phase conditions to identify the optimal method for your specific application and instrumentation. The detailed protocols and comparative data provided in this guide serve as a strong starting point for your method development efforts.

References

At this time, I cannot provide a numbered list of references with clickable URLs as my capabilities are limited to accessing and processing information from Google Search. The information presented is a synthesis of established principles in chiral chromatography and hypothetical, yet realistic, experimental data designed to illustrate the comparison. For specific application notes and scientific literature, it is recommended to consult the websites of major chromatography column manufacturers and scientific databases such as Scopus, Web of Science, and Google Scholar.

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling N-(4-methoxybenzyl)glutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety

As researchers and drug development professionals, our work inherently involves handling novel and uncharacterized chemical entities. N-(4-methoxybenzyl)glutamic acid, a derivative of a common amino acid, is one such compound where comprehensive toxicological data may not be readily available. In the absence of a specific Safety Data Sheet (SDS), a rigorous, science-first approach to safety is not just recommended—it is imperative. This guide provides essential, immediate safety and logistical information for handling N-(4-methoxybenzyl)glutamic acid, grounding every recommendation in the established principles of chemical hygiene and risk mitigation. Our directive is to treat substances with unknown toxicological profiles with the highest degree of caution, ensuring that engineering controls and Personal Protective Equipment (PPE) form a robust, self-validating system of protection.

Hazard Identification and Risk Assessment: A Proactive Stance

A specific, verified SDS for N-(4-methoxybenzyl)glutamic acid is not publicly available. Therefore, we must infer potential hazards by analyzing its constituent molecular parts and its likely physical state as a crystalline solid or powder.

  • L-Glutamic Acid Moiety: L-Glutamic acid itself is generally considered to have low toxicity.[1]

  • 4-Methoxybenzyl (PMB) Moiety: The 4-methoxybenzyl group is a common protecting group in organic synthesis. Related compounds such as 4-methoxybenzyl alcohol and 4-methoxybenzoic acid are known to cause skin, eye, and respiratory irritation.[2][3]

  • Physical Form (Solid/Powder): Fine chemical powders present a significant inhalation risk and can be easily transferred to surfaces, leading to inadvertent skin contact or ingestion.[4]

Conclusion of Risk Assessment: Given the unknown toxicological properties of the complete molecule and the known irritant properties of related benzyl compounds, N-(4-methoxybenzyl)glutamic acid must be handled as a substance of unknown toxicity with the potential to be a skin, eye, and respiratory irritant. [2] All protocols must be designed to minimize any potential for inhalation, ingestion, or dermal contact.

Core PPE Directives and Operational Plans

The primary goal is to use a combination of engineering controls and PPE to create a barrier between the researcher and the chemical.[5] A fume hood is the principal engineering control for mitigating inhalation hazards.[6]

Recommended PPE for Laboratory Operations

The selection of PPE is directly tied to the specific task being performed. The following table outlines the minimum required PPE for various operations involving N-(4-methoxybenzyl)glutamic acid.

Laboratory Operation Eye/Face Protection Hand Protection Respiratory Protection Protective Clothing
Receiving & Storage Safety GlassesNitrile GlovesNot required (for sealed containers)Lab Coat
Weighing Dry Powder Chemical Splash Goggles & Face ShieldNitrile GlovesRequired: N95/FFP2 Respirator (if outside fume hood)Lab Coat
Preparing Solutions Chemical Splash GogglesNitrile GlovesRecommended (if outside fume hood)Lab Coat
Running Reactions & Workup Chemical Splash GogglesNitrile GlovesNot required (within a fume hood)Lab Coat
Waste Disposal Chemical Splash GogglesNitrile GlovesNot requiredLab Coat
Operational Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Workflow start Start: Handling N-(4-methoxybenzyl)glutamic acid task What is the task? start->task weighing Weighing Dry Powder task->weighing Weighing solution Preparing Solution or Transferring task->solution Solution Work disposal Waste Disposal task->disposal Disposal fume_hood_check Is task performed in a certified chemical fume hood? weighing->fume_hood_check solution->fume_hood_check ppe_medium Minimum PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat disposal->ppe_medium ppe_high Minimum PPE: - Chemical Goggles + Face Shield - Nitrile Gloves - Lab Coat - NIOSH-approved Respirator (N95) fume_hood_check->ppe_high No fume_hood_check->ppe_medium Yes

Caption: PPE Selection Workflow for Handling N-(4-methoxybenzyl)glutamic acid.

Step-by-Step Methodologies

Procedural discipline is key to safety. Adhering to a strict, step-by-step process for handling the chemical and its associated PPE minimizes the risk of exposure.

Protocol 1: Weighing N-(4-methoxybenzyl)glutamic acid
  • Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a powder containment balance enclosure. Ensure the area is clean and free of clutter.[7]

  • Don PPE: Before handling the container, don the appropriate PPE as specified in the table above: a lab coat, nitrile gloves, and chemical splash goggles. If weighing outside of a fume hood, a face shield and a NIOSH-approved N95 respirator are mandatory.[4][6]

  • Handling: Carefully open the container. Use a spatula to transfer the desired amount of powder to a tared weigh boat. Avoid any actions that could generate dust.

  • Closure: Tightly seal the primary container immediately after weighing.

  • Clean-up: Decontaminate the spatula and the weighing area with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.[6]

  • Doff PPE: Remove PPE in the correct order (see Protocol 3) before leaving the designated area.

  • Hygiene: Wash hands thoroughly with soap and water.[8]

Protocol 2: Donning and Doffing PPE Sequence

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat

  • Respirator (if required)

  • Eye and Face Protection (Goggles/Face Shield)

  • Gloves (pull cuffs over the sleeves of the lab coat)

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the contaminated exterior.

  • Lab Coat: Remove by turning it inside out, only touching the interior surface.

  • Eye and Face Protection: Handle by the strap or earpieces.

  • Respirator: Remove by the straps without touching the front.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[8]

Emergency and Disposal Plans

Emergency Procedures

In the event of an accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.[9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Spill: For a small spill of solid material, carefully sweep it up (avoiding dust generation) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

Due to the unknown toxicological profile, all waste generated from handling N-(4-methoxybenzyl)glutamic acid must be treated as hazardous waste.

  • Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels, etc.) must be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused material and reaction waste should be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal: All waste containers must be disposed of through your institution's official Environmental Health and Safety (EHS) office, following all local and national regulations.[10] Never pour chemical waste down the sink.[6]

By implementing these rigorous PPE and handling protocols, researchers can confidently and safely work with N-(4-methoxybenzyl)glutamic acid, upholding the highest standards of scientific integrity and personal safety.

References

  • Dust Arrest. (2025, September 14).
  • RACEL. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • American Chemical Society. (2024, January 23). Lab Safety Rules and Guidelines.
  • Hazclear. (n.d.). PPE for Handling Chemicals.
  • Conduct Science. (2019, October 3).
  • U.S. Department of Health & Human Services. (2026, February 4). Personal Protective Equipment (PPE). CHEMM.
  • Centers for Disease Control and Prevention. (n.d.).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Princeton University Environmental Health and Safety. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • AAPPTEC. (n.d.). Safety Data Sheet for Nα-Fmoc-α-O-benzyl-L-glutamic acid.
  • Fisher Scientific. (2025, December 18).
  • Tokyo Chemical Industry Co., Ltd. (2025, October 16).
  • Sigma-Aldrich. (2014, June 28).
  • MilliporeSigma. (2025, June 2). Safety Data Sheet for N-(4-aminobenzoyl)-L-Glutamic acid.
  • Thermo Fisher Scientific. (2010, April 15).
  • Cayman Chemical. (2025, October 23). Safety Data Sheet for N-(4-Aminobenzoyl)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10734242, N-((4-Methoxyphenyl)sulfonyl)-L-glutamic acid. PubChem.
  • Central Drug House (P) Ltd. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxybenzyl)glutamic acid
Reactant of Route 2
Reactant of Route 2
N-(4-methoxybenzyl)glutamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.